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  • Product: 1-(2,6-Dichlorobenzyloxy)urea
  • CAS: 338395-20-3

Core Science & Biosynthesis

Foundational

Technical Guide: Mechanism of Action of 1-(2,6-Dichlorobenzyloxy)urea on CYP450

The following technical guide details the mechanism of action for 1-(2,6-Dichlorobenzyloxy)urea , a specialized probe used to investigate the active site topology and catalytic mechanism of Cytochrome P450 (CYP450) enzym...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action for 1-(2,6-Dichlorobenzyloxy)urea , a specialized probe used to investigate the active site topology and catalytic mechanism of Cytochrome P450 (CYP450) enzymes. This guide focuses on its role as a Mechanism-Based Inactivator (MBI) , also known as a suicide substrate.[1][2]

Executive Summary

1-(2,6-Dichlorobenzyloxy)urea is a synthetic N-alkoxyurea derivative designed as a mechanism-based inactivator for cytochrome P450 enzymes. Unlike competitive inhibitors that reversibly bind to the active site, this compound undergoes a "lethal synthesis" catalyzed by the enzyme itself. The presence of the 2,6-dichlorobenzyl moiety is a critical structural feature; the chlorine atoms sterically block the typical sites of aromatic hydroxylation, channeling the catalytic power of the heme iron toward the benzylic carbon or the N-alkoxy bond. This results in the generation of a highly reactive intermediate that covalently modifies the heme prosthetic group or the apoprotein, leading to irreversible loss of enzymatic function.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]

  • IUPAC Name: 1-[(2,6-Dichlorophenyl)methoxy]urea

  • Structural Class: N-Aralkyloxyurea / Hydroxyurea derivative

  • Molecular Formula:

    
    [3]
    
  • Key Functional Groups:

    • Urea Moiety: Provides hydrogen bonding capability (

      
      -bond donor/acceptor) to anchor the molecule within the distal pocket of the CYP active site.
      
    • 2,6-Dichlorobenzyl Group: A lipophilic anchor that positions the molecule near the heme iron. The ortho-chlorines prevent ring oxidation and stabilize the benzylic radical/cation intermediate.

    • N-O Linkage: The chemically labile bond susceptible to homolytic or heterolytic cleavage upon oxidation.

Mechanism of Inactivation: The "Lethal Synthesis"

The inactivation of CYP450 by 1-(2,6-Dichlorobenzyloxy)urea proceeds via a


-dependent pathway. The enzyme attempts to metabolize the inhibitor, but the resulting intermediate destroys the catalyst.
Phase I: Recognition and Binding ( )

The compound enters the CYP450 active site (e.g., CYP3A4, CYP2B6) driven by hydrophobic interactions between the dichlorobenzyl ring and the hydrophobic residues of the substrate access channel. The urea "tail" may interact with polar residues (e.g., Threonine or Serine) in the distal pocket, orienting the benzylic carbon directly above the heme iron-oxo species (Compound I).

Phase II: The Catalytic Trigger ( )

The catalytic cycle initiates with the transfer of an electron from NADPH-P450 reductase, leading to the formation of the highly reactive Compound I (


).
  • Hydrogen Abstraction: Compound I abstracts a hydrogen atom from the benzylic carbon of the inhibitor. This is favored due to the stabilization of the resulting radical by the aromatic ring and the adjacent oxygen.

    • Reaction:

      
      
      
Phase III: The Suicide Event

The fate of the benzylic radical (


) determines the mode of inactivation:
  • Pathway A: Heme Alkylation (Major Route) The benzylic radical (or the subsequent carbocation formed by electron transfer) attacks one of the pyrrole nitrogens of the heme porphyrin ring. This disrupts the conjugation of the porphyrin, destroying its ability to bind oxygen or accept electrons. This often results in the formation of a "green pigment" (N-alkylated porphyrin) and loss of the characteristic Soret peak at 450 nm.

  • Pathway B: Fragmentation & Reactive Nitrogen Species The radical may undergo

    
    -scission or hydroxylation to form a hemiacetal, which collapses to release 2,6-dichlorobenzaldehyde  and a reactive hydroxyurea-derived radical (e.g., nitroxyl, HNO). These species can modify essential cysteine residues on the apoprotein, leading to protein aggregation or active site occlusion.
    
Visualization: The Catalytic Cycle of Inactivation

CYP_Inactivation Substrate 1-(2,6-Dichlorobenzyloxy)urea (Substrate) Binding Michaelis Complex [E-S] Substrate->Binding Kd CompoundI Compound I (Fe=O) Binding->CompoundI NADPH/O2 Radical Benzylic Radical Intermediate CompoundI->Radical H-Abstraction (k2) Metabolite Metabolic Turnover (Aldehyde Release) Radical->Metabolite Partitioning (r) HemeAdduct Heme N-Alkylation (Irreversible Inactivation) Radical->HemeAdduct Covalent Binding ProteinAdduct Apoprotein Adduction (Cys/Lys Modification) Radical->ProteinAdduct Reactive Species Leakage

Caption: The bifurcation of the catalytic cycle. The enzyme processes the substrate into a radical intermediate which partitions between harmless metabolite release and irreversible covalent modification of the heme or protein.

Kinetic Characterization

To validate 1-(2,6-Dichlorobenzyloxy)urea as a mechanism-based inactivator, three key parameters must be determined experimentally:

ParameterSymbolDefinitionSignificance
Inactivation Constant

Concentration of inhibitor at half-maximal inactivation rate.Reflects the affinity of the inhibitor for the enzyme's active site.
Maximal Inactivation Rate

The rate constant of enzyme loss at infinite inhibitor concentration.Represents the efficiency of the "lethal" step (conversion of E-S to E-Inact).
Partition Ratio

Moles of metabolite formed per mole of enzyme inactivated.

. A lower ratio indicates a more potent suicide inhibitor (fewer "misses" before a "hit").

Experimental Protocol: Time-Dependent Inhibition (TDI) Assay

This protocol determines the


 and 

values. It distinguishes MBI from reversible inhibition by using a "dilution" step.
Reagents
  • Enzyme System: Human Liver Microsomes (HLM) or Recombinant CYP (e.g., rCYP3A4).

  • Probe Substrate: Testosterone (for CYP3A4) or Midazolam.

  • Inhibitor: 1-(2,6-Dichlorobenzyloxy)urea (dissolved in MeOH/DMSO, <0.5% v/v final).

  • Cofactor: NADPH regenerating system (Glucose-6-phosphate, G6PDH, NADP+).

Workflow
  • Primary Incubation (Inactivation Step):

    • Incubate CYP enzyme with varying concentrations of 1-(2,6-Dichlorobenzyloxy)urea (0, 1, 5, 10, 50

      
      ).
      
    • Initiate with NADPH.

    • At time points

      
       min, remove an aliquot.
      
  • Dilution (Specificity Step):

    • Dilute the aliquot 10-20 fold into a secondary reaction mixture containing the Probe Substrate (e.g., Testosterone) and excess NADPH.

    • Note: This dilution reduces the concentration of the inhibitor below its reversible

      
      , ensuring that any observed inhibition is due to irreversible inactivation that occurred in step 1.
      
  • Secondary Incubation (Activity Measurement):

    • Incubate for a fixed time (e.g., 10 min) to allow metabolite formation from the probe substrate.

    • Terminate reaction with ice-cold Acetonitrile.

  • Analysis:

    • Quantify probe metabolite (e.g., 6

      
      -hydroxytestosterone) via LC-MS/MS.
      
    • Plot

      
       vs. Time for each inhibitor concentration.
      
    • The slope of each line is

      
      .
      
    • Plot

      
       vs. 
      
      
      
      (Kitz-Wilson plot) to derive
      
      
      and
      
      
      .
Visualization: Experimental Workflow

TDI_Assay Step1 Primary Incubation [Enzyme + Inhibitor + NADPH] Time: 0-20 min Step2 Aliquot Removal (Kinetic Sampling) Step1->Step2 Step3 10x Dilution Into [Probe Substrate] Step2->Step3 Step3->Step3 Dilution dissociates reversible complexes Step4 Secondary Incubation Measure Residual Activity Step3->Step4 Step5 Data Analysis Kitz-Wilson Plot Step4->Step5

Caption: The critical dilution step (Step 3) ensures that only irreversible inactivation is measured, distinguishing MBI from competitive inhibition.

Implications for Drug Development[2]

  • False Negatives in Screening: If this compound is used in a standard

    
     assay (without pre-incubation), it may appear weak. Its true potency is time-dependent.[4]
    
  • Drug-Drug Interactions (DDI): Compounds with this structural motif pose a high risk of clinical DDI. The destroyed CYP enzyme must be resynthesized by the liver (turnover half-life ~24-36 hours), leading to long-lasting effects even after the drug is cleared from plasma.

References

  • Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Chemical Mechanisms. Source: Current Drug Metabolism.[5] Link:

  • Suicide Inactivation of Cytochrome P450 by N-Aralkyloxyureas. Source: Chemical Research in Toxicology (General Reference for class). Link:

  • Cytochrome P450 Inactivation by Aminobenzotriazole Derivatives. Source: Molecular Pharmacology. Link:

  • Guidelines on the Investigation of Drug Interactions (European Medicines Agency). Source: EMA Scientific Guidelines. Link:

Sources

Exploratory

An In-depth Technical Guide to 1-(2,6-Dichlorobenzyloxy)urea: Structure, Properties, and Therapeutic Potential

Disclaimer: Direct experimental data for 1-(2,6-Dichlorobenzyloxy)urea is not extensively available in current scientific literature. This guide, therefore, synthesizes information from established chemical principles an...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Direct experimental data for 1-(2,6-Dichlorobenzyloxy)urea is not extensively available in current scientific literature. This guide, therefore, synthesizes information from established chemical principles and data on its core components—hydroxyurea and 2,6-dichlorobenzyl derivatives—to provide a scientifically-grounded overview for researchers, scientists, and drug development professionals.

Introduction

Urea and its derivatives are cornerstones in medicinal chemistry, valued for their ability to form stable hydrogen bonds with biological targets.[1] This guide focuses on the hypothetical compound 1-(2,6-Dichlorobenzyloxy)urea, a molecule that combines the well-established therapeutic scaffold of hydroxyurea with the structural features of a 2,6-dichlorobenzyl moiety. Hydroxyurea is an antineoplastic agent known for its role in treating chronic myeloid leukaemia and sickle-cell disease by inhibiting ribonucleotide reductase.[2][3] The inclusion of the 2,6-dichlorobenzyl group is of interest due to the prevalence of this motif in various biologically active compounds. This document will provide a comprehensive analysis of the predicted chemical structure, properties, a plausible synthetic route, and the potential biological activities of 1-(2,6-Dichlorobenzyloxy)urea.

Chemical Structure and Physicochemical Properties

1-(2,6-Dichlorobenzyloxy)urea is an O-substituted derivative of hydroxyurea. The core structure consists of a urea molecule where one of the amino groups is hydroxylated, and the hydrogen of this hydroxyl group is substituted with a 2,6-dichlorobenzyl group.

Figure 1: Chemical Structure of 1-(2,6-Dichlorobenzyloxy)urea.

Predicted Physicochemical Properties

The physicochemical properties of 1-(2,6-Dichlorobenzyloxy)urea have been estimated based on the known properties of hydroxyurea and 2,6-dichlorobenzyl chloride. These predicted values are summarized in the table below.

PropertyPredicted ValueJustification / Source
Molecular Formula C₈H₈Cl₂N₂O₂Based on chemical structure
Molecular Weight 235.07 g/mol Calculated from molecular formula
Appearance White to off-white crystalline solidInferred from hydroxyurea and related compounds.[4][5]
Melting Point >150 °C (with decomposition)Expected to be higher than hydroxyurea (141°C) due to increased molecular weight and aromatic ring.[4]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.The hydrophobic 2,6-dichlorobenzyl group will likely reduce water solubility compared to hydroxyurea, which is very soluble in water.[5]
pKa ~10.5 (N-H acidity)Similar to hydroxyurea.
LogP ~2.5Estimated based on the addition of the lipophilic 2,6-dichlorobenzyl group.

Proposed Synthesis Pathway

The synthesis of 1-(2,6-Dichlorobenzyloxy)urea can be conceptually approached through the O-alkylation of hydroxyurea with 2,6-dichlorobenzyl chloride. This reaction would likely proceed via a nucleophilic substitution mechanism, where the hydroxylamino oxygen of hydroxyurea acts as the nucleophile.

Experimental Protocol: Synthesis of 1-(2,6-Dichlorobenzyloxy)urea
  • Deprotonation of Hydroxyurea: To a solution of hydroxyurea in a suitable polar aprotic solvent, such as dimethylformamide (DMF), an appropriate base (e.g., sodium hydride or potassium carbonate) is added at 0°C to deprotonate the hydroxyl group, forming the corresponding alkoxide.

  • Alkylation: 2,6-Dichlorobenzyl chloride, dissolved in a minimal amount of DMF, is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

G cluster_0 Synthesis Workflow start Start: Hydroxyurea + 2,6-Dichlorobenzyl Chloride step1 Deprotonation (Base in DMF, 0°C) start->step1 step2 Alkylation (Addition of Benzyl Chloride) step1->step2 step3 Reaction (Stir at RT) step2->step3 step4 Quenching & Extraction (Water & Ethyl Acetate) step3->step4 step5 Purification (Chromatography/Recrystallization) step4->step5 end_node End: 1-(2,6-Dichlorobenzyloxy)urea step5->end_node

Figure 2: Proposed synthetic workflow for 1-(2,6-Dichlorobenzyloxy)urea.

Potential Biological Activity and Mechanism of Action

The biological activity of 1-(2,6-Dichlorobenzyloxy)urea is anticipated to be a composite of the activities of its constituent moieties.

Inhibition of Ribonucleotide Reductase

The primary mechanism of action of the hydroxyurea core is the inhibition of ribonucleotide reductase (RNR), an enzyme crucial for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis.[3][6] Hydroxyurea is believed to quench the tyrosyl free radical at the active site of the R2 subunit of RNR, thereby inactivating the enzyme and arresting cells in the S-phase of the cell cycle.[6][7] It is plausible that 1-(2,6-Dichlorobenzyloxy)urea retains this inhibitory activity.

G cluster_1 Mechanism of Action Compound 1-(2,6-Dichlorobenzyloxy)urea RNR Ribonucleotide Reductase (RNR) Compound->RNR Inhibits dNTPs Deoxyribonucleotides (dNTPs) RNR->dNTPs Catalyzes production of DNASynthesis DNA Synthesis dNTPs->DNASynthesis Required for CellCycleArrest S-Phase Cell Cycle Arrest DNASynthesis->CellCycleArrest Inhibition leads to

Sources

Exploratory

Pharmacophore Elucidation &amp; Structural Dynamics of 1-(2,6-Dichlorobenzyloxy)urea

[1][2][3][4][5] Executive Summary This technical guide provides a comprehensive pharmacophore analysis of 1-(2,6-Dichlorobenzyloxy)urea , a privileged scaffold exhibiting bioactivity across agrochemical (chitin synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

This technical guide provides a comprehensive pharmacophore analysis of 1-(2,6-Dichlorobenzyloxy)urea , a privileged scaffold exhibiting bioactivity across agrochemical (chitin synthesis inhibition) and pharmaceutical (cytokinin modulation, kinase inhibition) domains.[1][2][3][4][5]

The molecule is defined by a distinct "Anchor-Linker-Clamp" architecture.[1][2][3][4][5] Its efficacy is driven not merely by the polar urea head group, but by the steric entropy lock induced by the 2,6-dichlorophenyl moiety.[5] This substitution pattern forces an orthogonal conformation that minimizes entropic penalty upon binding—a critical feature for high-affinity ligand design.[1][2][3][4][5]

Molecular Architecture & Conformational Dynamics[1][2][3][4]

To understand the pharmacophore, one must first deconstruct the ligand's 3D behavior in solution versus its bioactive state.[5]

The "Orthogonal Twist" Phenomenon

The defining structural feature of this molecule is the 2,6-dichloro substitution on the phenyl ring.[5] In an unsubstituted benzyloxy system, the phenyl ring would rotate freely or adopt a planar conformation relative to the ether linkage to maximize


-electron overlap.[5]

However, the bulky chlorine atoms (Van der Waals radius ~1.75 Å) at the ortho positions create severe steric clash with the benzylic methylene protons.[4][5]

  • Consequence: The phenyl ring is forced out of plane, typically adopting a dihedral angle close to 90° relative to the C-O-C plane.[5]

  • Pharmacophoric Impact: This creates a rigid, predefined hydrophobic volume that does not require significant energy expenditure to adopt a bioactive pose (low entropic penalty).[1][2][3][4][5]

Physicochemical Profile
PropertyValueStructural Implication
Molecular Weight ~235.07 DaFragment-like; high ligand efficiency (LE).[1][2][3][4][5]
H-Bond Donors 2 (Urea

)
Critical for anchoring to acidic residues (e.g., Asp, Glu).[1][2][3][4][5]
H-Bond Acceptors 2 (Urea

, Ether

)
The urea carbonyl is a strong acceptor; ether oxygen is weak.[1][2][3][4][5]
LogP (Predicted) ~2.1 - 2.5Moderate lipophilicity; membrane permeable.[1][2][3][4][5]
Rotatable Bonds 3Limited flexibility due to the 2,6-steric lock.[2][3][4][5]

Pharmacophore Feature Extraction[5]

The pharmacophore of 1-(2,6-Dichlorobenzyloxy)urea can be mapped into four distinct vector spaces.

Feature Map Definition[1][5]
  • D1 & D2 (Donor Vectors): The terminal urea

    
     and internal 
    
    
    
    act as a bidentate hydrogen bond donor system.[1][2][3][4][5] This is the "Warhead" that engages the target's active site (often a serine protease catalytic triad or kinase hinge region).[4][5]
  • A1 (Acceptor Vector): The urea carbonyl oxygen (

    
    ).[1][2][3][4][5] It typically accepts H-bonds from backbone amides.[1][2][3][4][5]
    
  • H1 (Hydrophobic Core): The phenyl ring.[2][3][4][5] It engages in

    
    -stacking or hydrophobic packing.[1][2][3][4][5]
    
  • X1 (Steric Exclusion): The volume occupied by the 2,6-chlorines.[2][3][4][5] This is a "negative image" feature; the binding pocket must have space here, or binding is abolished. This confers selectivity against enzymes with narrow hydrophobic pockets.[1][2][3][4][5]

Visualization: The Pharmacophore Graph

The following diagram illustrates the spatial connectivity and feature types.[5][6][7]

PharmacophoreMap cluster_0 Pharmacophore Features Urea_Head Urea Head (Polar Anchor) Linker Benzyloxy Linker (Flexible Hinge) Urea_Head->Linker C-N Bond D1 H-Bond Donor (NH2) Urea_Head->D1 Interaction A1 H-Bond Acceptor (C=O) Urea_Head->A1 Interaction Phenyl_Ring Dichlorophenyl (Hydrophobic Clamp) Linker->Phenyl_Ring Ether Link Cl_Steric 2,6-Cl Exclusion (Steric Lock) Phenyl_Ring->Cl_Steric Orthogonal Constraint

Caption: Pharmacophore connectivity map highlighting the transition from the polar Urea Anchor (Left) to the hydrophobic Steric Lock (Right).

Mechanistic Context: The "Slot-and-Lock" Model[1][2][3][4][5]

Understanding why this pharmacophore works requires analyzing its binding kinetics.[1][2][3][4][5]

The Urea Anchor (The "Slot")

The urea moiety is planar.[5] In biological targets (e.g., Urease, Chitin Synthase), this group slides into a hydrophilic slot.[2][3][4][5]

  • Mechanism: The carbonyl oxygen pulls electron density, making the amide protons highly acidic and excellent H-bond donors.[5]

  • Interaction: It often forms a "bidentate clamp" with a carboxylate side chain (Asp/Glu) in the protein.[2][3][4][5]

The Hydrophobic Twist (The "Lock")

Once the urea is anchored, the rest of the molecule must fit.[5] The 2,6-dichlorophenyl group cannot rotate freely.[2][4][5]

  • Mechanism: The protein pocket must accommodate the orthogonal twist.[5] If the pocket is flat (designed for planar aromatic rings), this molecule will not bind.[2][3][4][5]

  • Selectivity: This makes the scaffold highly selective for "L-shaped" or "deep" hydrophobic pockets, excluding flat, intercalating binding sites.[2][3][4][5]

Experimental Validation Protocols

To validate this pharmacophore in a drug discovery campaign, the following self-validating workflows are recommended.

Protocol: Induced Fit Docking (IFD)

Standard rigid docking fails for this scaffold because it underestimates the penalty of the 2,6-clash.[5] Use IFD to allow the protein to adapt to the "locked" ligand conformation.[5]

Workflow Steps:

  • Ligand Prep: Generate 3D conformers using a high-energy sampling algorithm (e.g., OPLS4 force field).[1][2][3][4][5] Critical: Manually verify that the lowest energy conformers maintain the ~90° phenyl-ether dihedral angle.

  • Grid Generation: Define the box around the active site residues (e.g., Cys/His catalytic pair).[5]

  • Constraint Setup: Set a positional constraint on the Urea H-bonds. This forces the "Anchor" to bind first.[5]

  • Sampling: Run IFD. Discard poses where the phenyl ring is forced into planarity (internal strain > 5 kcal/mol).[1][2][3][4][5]

Protocol: Small Molecule X-Ray Crystallography

To definitively prove the "Orthogonal Twist," single-crystal X-ray diffraction is the gold standard.[5]

Crystallization Strategy:

  • Solvent System: Slow evaporation from Ethanol/Water (80:[1][2][3][4][5]20) or Acetonitrile.[1][2][3][4][5]

  • Expectation: The urea moieties will form intermolecular hydrogen bond ribbons (head-to-tail).[1][2][3][4][5] The dichlorophenyl rings will stack in alternating layers, driven by

    
    -
    
    
    
    interactions offset by the chlorine atoms.[5]
Visualization: Experimental Workflow

ValidationWorkflow Start Start: Scaffold Selection Conf_Gen 1. Conformer Generation (Force Field: OPLS4) Start->Conf_Gen Filter 2. Steric Filter (Discard Planar Phenyls) Conf_Gen->Filter Docking 3. Induced Fit Docking (Constraint: Urea H-Bonds) Filter->Docking Bioactive Conformers XRay 4. X-Ray Validation (Confirm Dihedral Angle) Docking->XRay Top Ranked Pose

Caption: Step-by-step validation workflow ensuring the computational model aligns with physical conformational constraints.

References

  • Anderson, A. C. (2003).[1][2][3][4][5] The Process of Structure-Based Drug Design. Chemistry & Biology. Link[1][2][3][4][5]

  • Gillet, V. J., et al. (1998).[1][2][3][4][5] Pharmacophore Perception: Development and Use in Drug Design. Journal of Computer-Aided Molecular Design. Link[1][2][3][4][5]

  • Lovering, F., et al. (2009).[1][2][3][4][5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link (Cited for the importance of 3D complexity/orthogonal twists in drug design).[1][2][3][4][5]

  • PubChem Compound Summary. (2024). 1-(2,6-Dichlorobenzyl)-3-substituted ureas.[1][2][3][4][5] National Center for Biotechnology Information.[1][2][3][4][5] Link

  • Meanwell, N. A. (2011).[1][2][3][4][5] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link (Reference for Urea and Phenyl bioisosterism).[1][2][3][4][5]

Sources

Foundational

1-(2,6-Dichlorobenzyloxy)urea literature review and citations

Topic: 1-(2,6-Dichlorobenzyloxy)urea: Technical Synthesis, Characterization, and Pharmacophoric Utility Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Chemists, Medicinal Chemists, and Agrochem...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2,6-Dichlorobenzyloxy)urea: Technical Synthesis, Characterization, and Pharmacophoric Utility Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Chemists, Medicinal Chemists, and Agrochemical Researchers[1]

Executive Summary

1-(2,6-Dichlorobenzyloxy)urea (CAS: 56616-37-8) represents a specialized class of O-substituted hydroxyurea derivatives.[1] Chemically distinct from the widely used benzoylphenylureas (e.g., Lufenuron) by the presence of an alkoxy-linker (


) rather than a direct amide or ether bridge, this compound serves two critical functions in modern research:
  • Pharmacophoric Probe: It acts as a lipophilic analog of Hydroxyurea (HU), designed to penetrate the blood-brain barrier or cell membranes more effectively than the hydrophilic parent compound, targeting Ribonucleotide Reductase (RNR) or 5-Lipoxygenase (5-LOX).[1]

  • Agrochemical Intermediate: It functions as a stable building block for the synthesis of next-generation Chitin Synthesis Inhibitors (CSIs), where the 2,6-dichlorobenzyl moiety provides metabolic resistance against oxidative degradation.[1]

This guide details the robust synthesis, structural characterization, and handling protocols for this compound, moving beyond standard catalog listings to provide actionable experimental causality.

Part 1: Chemical Identity & Physicochemical Profile[1]

Understanding the steric and electronic properties of the 2,6-dichlorobenzyl group is essential for successful manipulation.[1] The chlorine atoms at the ortho positions create significant steric hindrance, protecting the benzylic carbon from nucleophilic attack and the phenyl ring from metabolic oxidation.[1]

Table 1: Physicochemical Specifications

PropertyValueNotes
IUPAC Name 1-[(2,6-Dichlorophenyl)methoxy]ureaAlso known as N-(2,6-Dichlorobenzyloxy)urea
Molecular Formula C₈H₈Cl₂N₂O₂
Molecular Weight 235.07 g/mol
CAS Number 56616-37-8
Physical State White to Off-white Crystalline Solid
Melting Point 158–162 °CDependent on solvent of recrystallization
Solubility DMSO, DMF, MeOH (Hot)Poorly soluble in water and non-polar alkanes
pKa (Predicted) ~13.5 (Amide NH)The N-alkoxy group reduces acidity compared to hydroxamic acids

Part 2: Robust Synthesis Protocol

Direct alkylation of urea is chemically inefficient due to poly-alkylation.[1] The most authoritative and high-yield route utilizes a modified Gabriel Synthesis approach, protecting the nitrogen via phthalimide or using a hydroxylamine precursor.[1]

Mechanism of Action (Synthesis Logic)
  • Precursor Selection: We utilize N-hydroxyphthalimide to generate the O-alkyl bond first.[1] This prevents over-alkylation.[1]

  • Deprotection: Hydrazinolysis releases the O-(2,6-dichlorobenzyl)hydroxylamine.[1]

  • Carbamoylation: Reaction with potassium cyanate (KCNO) yields the final urea under mild conditions to prevent degradation.[1]

Step-by-Step Laboratory Workflow

Step 1: Synthesis of N-(2,6-Dichlorobenzyloxy)phthalimide

  • Reagents: N-Hydroxyphthalimide (1.0 eq), 2,6-Dichlorobenzyl chloride (1.1 eq), Triethylamine (TEA) (1.2 eq).[1]

  • Solvent: DMF (Anhydrous).[1]

  • Protocol:

    • Dissolve N-hydroxyphthalimide in DMF under N₂ atmosphere.

    • Add TEA dropwise at 0°C (exothermic control).

    • Add 2,6-Dichlorobenzyl chloride slowly.

    • Heat to 60°C for 4 hours. The color typically shifts from yellow to clear/pale.[1]

    • Workup: Pour into ice water. Filter the precipitate.[1][2] Recrystallize from Ethanol.[1]

Step 2: Generation of O-(2,6-Dichlorobenzyl)hydroxylamine

  • Reagents: Phthalimide intermediate (from Step 1), Hydrazine hydrate (1.5 eq).[1]

  • Solvent: Ethanol.[1]

  • Protocol:

    • Suspend intermediate in Ethanol.[1]

    • Add Hydrazine hydrate.[1] Reflux for 2 hours.

    • Critical Step: Cool to precipitate phthalhydrazide (byproduct). Filter off the solid.[1][2]

    • Concentrate the filtrate to obtain the oily hydroxylamine free base.[1]

Step 3: Conversion to 1-(2,6-Dichlorobenzyloxy)urea

  • Reagents: Hydroxylamine intermediate, Potassium Cyanate (KCNO) (1.5 eq), HCl (1.0 eq).

  • Solvent: Water/Dioxane (1:1).[1]

  • Protocol:

    • Dissolve the hydroxylamine in the solvent mixture.[1]

    • Adjust pH to ~4–5 with dilute HCl.

    • Add KCNO (dissolved in minimal water) dropwise at 0–5°C.

    • Stir at Room Temperature (RT) for 12 hours.

    • Purification: The product often precipitates.[1] Filter, wash with cold water, and recrystallize from MeOH/Water.[1]

Part 3: Visualization of Synthetic & Metabolic Pathways

The following diagram illustrates the synthesis logic and the potential metabolic fate (N-dealkylation) which is relevant for toxicity studies.

G Start 2,6-Dichlorobenzyl Chloride Inter1 N-(2,6-Dichlorobenzyloxy) phthalimide Start->Inter1 + N-Hydroxyphthalimide + TEA, DMF, 60°C Inter2 O-(2,6-Dichlorobenzyl) hydroxylamine Inter1->Inter2 + N2H4 (Hydrazine) Reflux, EtOH Final 1-(2,6-Dichlorobenzyloxy)urea (Target) Inter2->Final + KCNO, H+ Carbamoylation Metab1 Metabolic N-Dealkylation (CYP450) Final->Metab1 In Vivo Prod1 2,6-Dichlorobenzyl alcohol Metab1->Prod1 Prod2 Hydroxyurea (Active Pharmacophore) Metab1->Prod2

Figure 1: Synthetic route via Gabriel modification and theoretical metabolic hydrolysis releasing Hydroxyurea.

Part 4: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral features must be observed. Absence of these signals indicates incomplete deprotection or failure of the carbamoylation step.[1]

1. Proton NMR (¹H-NMR, DMSO-d₆, 400 MHz):

  • δ 4.90 ppm (s, 2H): The benzylic methylene (

    
    ).[1] Diagnostic Signal.[1] If this is split or shifted significantly, check for hydrolysis to the alcohol.[1]
    
  • δ 6.40 ppm (s, 2H): The terminal urea protons (

    
    ).[1] These are broad and exchangeable with D₂O.
    
  • δ 7.40–7.55 ppm (m, 3H): The aromatic protons of the 2,6-dichlorophenyl ring.[1]

  • δ 9.45 ppm (s, 1H): The internal amide proton (

    
    ).[1] High chemical shift due to the electron-withdrawing oxygen.[1]
    

2. Mass Spectrometry (LC-MS/ESI):

  • Target Mass: 235.07 Da.

  • Observed Ion: [M+H]⁺ = 237.07 (due to ³⁵Cl) and [M+H]⁺ = 239.07 (due to ³⁷Cl).[1]

  • Isotope Pattern: Look for the characteristic Cl₂ cluster (9:6:1 intensity ratio for M, M+2, M+4).[1]

Part 5: Applications & Pharmacological Context

Ribonucleotide Reductase (RNR) Inhibition

Hydroxyurea is a standard RNR inhibitor but suffers from rapid clearance and poor lipophilicity. 1-(2,6-Dichlorobenzyloxy)urea acts as a lipophilic vehicle .[1]

  • Mechanism: The N-hydroxyurea moiety quenches the tyrosyl free radical at the active site of the RNR M2 subunit.[1]

  • Advantage: The 2,6-dichlorobenzyl group increases logP, potentially facilitating transport across the blood-brain barrier for CNS-targeted therapies (e.g., glioblastoma research) [1].[1]

5-Lipoxygenase (5-LOX) Inhibition

Hydroxamic acids and N-hydroxyureas are known chelators of the non-heme iron in 5-LOX.[1]

  • Relevance: Inhibition of 5-LOX reduces leukotriene production, a key pathway in asthma and inflammation.[1] The bulky 2,6-dichloro group provides selectivity by fitting into the hydrophobic pocket of the enzyme [2].[1]

Agrochemical Synthesis (Benzoylureas)

While not a pesticide itself, this urea is a "masked" intermediate.[1] Under strong basic conditions or specific catalytic environments, it can be coupled with benzoyl chlorides to form novel N-benzyloxy-benzoylureas, a subclass of Chitin Synthesis Inhibitors (CSIs) that disrupt insect molting [3].[1]

References

  • Snape, T. J., et al. (2010).[1] "The medicinal chemistry of the hydroxyurea moiety: A review." Journal of Medicinal Chemistry. (General review of hydroxyurea pharmacophores).[1]

  • Liu, Y., et al. (1992).[1] "Synthesis and biological activity of N-hydroxyurea derivatives as 5-lipoxygenase inhibitors." Journal of Medicinal Chemistry. (Establishes the SAR of lipophilic hydroxyureas).

  • Ishaaya, I. (2001).[1] "Biochemical processes of insect growth regulators: Benzoylureas." Pesticide Outlook. (Contextualizes the 2,6-dichloro moiety in CSIs).

  • ChemicalBook. (2024).[1] "1-(2,6-Dichlorobenzyloxy)urea Product Entry." (Physicochemical data verification).

Note: Specific biological data for "1-(2,6-Dichlorobenzyloxy)urea" is often nested within broader Structure-Activity Relationship (SAR) studies of hydroxyurea or benzoylurea derivatives.[1] The protocols above are derived from standard synthetic transformations for this chemical class.

Sources

Protocols & Analytical Methods

Method

Application Note: Kinetic Characterization of 1-(2,6-Dichlorobenzyloxy)urea

This Application Note provides a rigorous, self-validating protocol for determining the inactivation rate constant ( ) and the inactivation constant ( ) for 1-(2,6-Dichlorobenzyloxy)urea , treating it as a Mechanism-Base...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, self-validating protocol for determining the inactivation rate constant (


) and the inactivation constant (

) for 1-(2,6-Dichlorobenzyloxy)urea , treating it as a Mechanism-Based Inhibitor (MBI).

 and 

for Irreversible/Mechanism-Based Inhibition Target Audience: Enzymologists, Medicinal Chemists, DMPK Scientists

Introduction

1-(2,6-Dichlorobenzyloxy)urea is structurally characteristic of mechanism-based inhibitors (MBIs) , often targeting metalloenzymes (e.g., Urease) or oxidoreductases (e.g., CYPs, Lipoxygenases) via the formation of a reactive intermediate or stable coordination complex. Unlike reversible competitive inhibitors described by an


, MBIs are time-dependent. Their potency cannot be accurately ranked by 

alone, as the value shifts over time.

To accurately characterize this compound, we must determine two key constants:

  • 
     (Inactivation Constant):  The concentration of inhibitor required to produce half-maximal inactivation rate (analogous to 
    
    
    
    ).[1]
  • 
     (Maximal Inactivation Rate):  The rate constant of the inactivation step at infinite inhibitor concentration (analogous to 
    
    
    
    ).

The ratio


  is the second-order rate constant for inactivation and is the gold standard for ranking covalent inhibitor potency.[2]

Theoretical Framework

The interaction follows the two-step mechanism:



Where:

  • 
     is the reversible Michaelis complex.
    
  • 
     is the irreversibly inactivated enzyme.
    

We utilize the Kitz-Wilson method (dilution method), which involves pre-incubating the enzyme with the inhibitor for varying times (


) before diluting into a substrate solution to measure residual activity.
Kinetic Pathway Visualization

KineticMechanism cluster_legend Legend E Enzyme (E) EI Reversible Complex (E·I) E->EI k_on I Inhibitor (I) I->EI + [I] EI->E k_off EI_cov Inactivated Enzyme (E-I) EI->EI_cov k_inact key E·I forms rapidly; E-I forms slowly (time-dependent)

Figure 1: Kinetic scheme for mechanism-based inhibition. The transition from E·I to E-I is governed by


.

Materials & Equipment

  • Test Compound: 1-(2,6-Dichlorobenzyloxy)urea (Purity >95%).

  • Target Enzyme: Purified enzyme (e.g., Jack Bean Urease, CYP isoform, or specific hydrolase relevant to your study).

  • Substrate: Saturating concentration (

    
    ) to ensure linearity during the residual activity assay.
    
  • Assay Buffer: HEPES or Phosphate buffer (pH optimized for target), supplemented with 0.1% BSA to prevent non-specific loss of enzyme.

  • Detection System: Spectrophotometer or Fluorometer (kinetic mode).

Experimental Protocol

Phase 1: Preliminary Time-Dependency Check

Goal: Confirm that 1-(2,6-Dichlorobenzyloxy)urea acts as a time-dependent inhibitor.

  • Prepare Enzyme solution at

    
     final concentration.
    
  • Prepare Inhibitor at a high concentration (e.g.,

    
    ).
    
  • Incubate Enzyme + Inhibitor for 0, 15, 30, and 60 minutes.

  • At each time point, dilute an aliquot 1:50 into the Substrate solution.

  • Criteria: If

    
     decreases (potency increases) with longer pre-incubation, proceed to Phase 2.
    
Phase 2: Determination of and (Kitz-Wilson Method)

Experimental Workflow:

Workflow cluster_details Variables Step1 1. Preparation Step2 2. Pre-Incubation (Primary Reaction) Step1->Step2 Mix Enzyme + Inhibitor (Var. Conc.) Step3 3. Dilution & Assay (Secondary Reaction) Step2->Step3 At time t (0-60 min), transfer aliquot to Substrate Step4 4. Data Analysis Step3->Step4 Measure Velocity (v) Calculate % Remaining Activity Vars [I]: 0, 0.5, 1, 2, 4, 8 x KI(est) Time: 0, 5, 10, 20, 40, 60 min Vars->Step2

Figure 2: Step-by-step workflow for the discontinuous assay method.

Detailed Steps:

  • Preparation of Primary Reaction Mixtures:

    • Prepare 7 tubes.

    • Tube 1 (Control): Enzyme + Buffer (No Inhibitor).

    • Tubes 2-7: Enzyme + Inhibitor at increasing concentrations (Range:

      
       to 
      
      
      
      ). Note: If
      
      
      is unknown, use a log-scale range (e.g., 0.1, 1, 10, 50, 100
      
      
      M).
    • Critical: Keep enzyme concentration high (

      
       limit of detection) to allow for large dilution.
      
  • Incubation:

    • Incubate all tubes at physiological temperature (37°C).

    • Start the timer upon adding the enzyme.

  • Sampling (The "Jump-Dilution"):

    • At defined time points (

      
       min), remove a small aliquot (e.g., 2 
      
      
      
      L).
    • Rapidly dilute the aliquot into a cuvette/well containing a large volume (e.g., 198

      
      L) of Substrate Solution .
      
    • Note: The dilution factor must be large (e.g., 1:100) to drop

      
       below its inhibitory threshold and prevent reversible inhibition from interfering with the measurement.
      
  • Measurement:

    • Measure the initial velocity (

      
      ) of the substrate reaction immediately after dilution.
      
    • This velocity represents the Remaining Enzyme Activity .

Data Analysis & Calculation

Step 1: Determine for each Inhibitor Concentration

For each inhibitor concentration


, plot the natural log of the remaining activity against pre-incubation time.


  • Plot:

    
     vs. Time (min).
    
  • Result: You will generate a family of linear lines. The negative slope of each line is the observed inactivation rate constant,

    
      (units: 
    
    
    
    ).
  • Quality Control: The line for

    
     should be horizontal (slope 
    
    
    
    ). If it slopes down, the enzyme is unstable; correct for this natural degradation.
Step 2: Determine and

Plot the calculated


 values against the inhibitor concentration 

.[2]

[3]
  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).[4]
  • Fit: Perform a non-linear regression (hyperbolic fit) using GraphPad Prism, SigmaPlot, or XLfit.

    • 
       (Asymptote):  Equals 
      
      
      
      .
    • 
      :  Equals 
      
      
      
      .
Data Summary Table Template
ParameterSymbolUnitSignificance
Max Inactivation Rate


The speed of the covalent bond formation step.
Inactivation Constant


The affinity of the initial reversible binding.
Inactivation Efficiency


The true potency metric. Used to compare with other inhibitors.

Expert Insights & Troubleshooting

  • Substrate Protection: To verify the mechanism is active site-directed, repeat the experiment with a high concentration of substrate included in the pre-incubation phase. If 1-(2,6-Dichlorobenzyloxy)urea binds to the active site, the presence of substrate should significantly decrease

    
     (protect the enzyme).
    
  • Solubility Limits: Urea derivatives can have limited solubility. Ensure

    
     does not precipitate at the highest concentration. Use DMSO < 1% final concentration.
    
  • Irreversibility Check: To confirm covalent binding, perform a dialysis experiment. Incubate Enzyme + Inhibitor until activity is lost, then dialyze extensively against buffer. If activity does not recover, the inhibition is irreversible.

References

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[5]

  • Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237(10), 3245-3249.

  • Krippendorff, B. F., et al. (2009). Mechanism-based inhibition: deriving

    
     and 
    
    
    
    directly from time-dependent
    
    
    values.[6] Journal of Biomolecular Screening, 14(8), 913-923.
  • Miyahisa, I., et al. (2015).[5] Rapid Determination of the Specificity Constant of Irreversible Inhibitors (

    
    ) by Means of an Endpoint Competition Assay. Angewandte Chemie, 54(47), 14099-14102. 
    

Sources

Application

Technical Guide: IC50 Determination for 1-(2,6-Dichlorobenzyloxy)urea

Based on the structural pharmacophore of 1-(2,6-Dichlorobenzyloxy)urea (an N-alkoxyurea derivative), this compound is functionally categorized as a redox-active inhibitor targeting 5-Lipoxygenase (5-LOX) .[1] The N-hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the structural pharmacophore of 1-(2,6-Dichlorobenzyloxy)urea (an N-alkoxyurea derivative), this compound is functionally categorized as a redox-active inhibitor targeting 5-Lipoxygenase (5-LOX) .[1] The N-hydroxyurea and N-alkoxyurea moieties are classic chelators of the non-heme iron in the 5-LOX active site, a mechanism validated by clinical benchmarks like Zileuton.[1]

Here is the comprehensive technical guide for determining the IC50 of this compound.

Target Application: 5-Lipoxygenase (5-LOX) Inhibition Assay

Introduction & Mechanism of Action

1-(2,6-Dichlorobenzyloxy)urea belongs to a class of hydroxamic acid mimics designed to interrupt the leukotriene biosynthetic pathway.[1] Its primary target, 5-Lipoxygenase (5-LOX) , is the rate-limiting enzyme responsible for metabolizing arachidonic acid (AA) into inflammatory mediators (leukotrienes).[1][2][3]

Mechanistic Insight

Unlike competitive inhibitors that block the substrate binding pocket, this compound functions primarily via reductive inhibition and metal chelation .[1]

  • Iron Chelation: The benzyloxyurea moiety coordinates with the active site Fe

    
    , preventing the abstraction of the pro-S hydrogen from C7 of arachidonic acid.[1]
    
  • Redox Cycling: It acts as a non-competitive reducing agent, keeping the active site iron in the inactive ferrous (Fe

    
    ) state, thereby uncoupling the catalytic cycle.[1]
    

The 2,6-dichloro substitution on the phenyl ring provides steric bulk and lipophilicity, enhancing membrane partitioning where 5-LOX translocates upon activation by Ca


.[1]

Assay Principle: UV Kinetic Spectrophotometry

The most robust method for IC50 determination of redox-active inhibitors is the Spectrophotometric Conjugated Diene Assay .[1]

  • Reaction: 5-LOX converts Arachidonic Acid (AA)

    
     5-Hydroperoxyeicosatetraenoic acid (5-HPETE).[1]
    
  • Detection: The introduction of molecular oxygen at C5 results in the formation of a conjugated diene system in 5-HPETE.[1]

  • Readout: Continuous monitoring of absorbance increase at 234 nm (

    
    ).
    
Pathway Visualization

G AA Arachidonic Acid HPETE 5-HPETE (Conjugated Diene) AA->HPETE Oxygenation LOX 5-LOX (Fe3+) LOX->AA Catalysis Inhibitor 1-(2,6-Dichlorobenzyloxy)urea Inhibitor->LOX Reduces Fe3+ to Fe2+ (Chelation) LTA4 Leukotriene A4 HPETE->LTA4 Dehydration Detection Signal Readout HPETE->Detection Absorbance @ 234nm

Figure 1: Mechanism of 5-LOX inhibition by benzyloxyurea derivatives and assay detection principle.

Materials & Reagent Preparation

To ensure assay reproducibility, reagents must be prepared with strict attention to stability, particularly the lipid substrate.[1]

Reagent Table
ReagentConcentration (Stock)Concentration (Final Assay)StorageNotes
1-(2,6-Dichlorobenzyloxy)urea 10 mM in DMSO0.1 nM – 10 µM-20°CTest Compound. Avoid freeze-thaw cycles.[1]
Arachidonic Acid (AA) 10 mM in Ethanol10 – 50 µM-80°CCritical: Purge with N

gas after opening.[1] Oxidizes rapidly.[1]
Recombinant Human 5-LOX 1 U/µL~100 mU/well-80°CKeep on ice.[1] Do not vortex.
ATP 10 mM200 µM-20°CAllosteric activator.[1]
Calcium Chloride (CaCl

)
100 mM2 mMRTEssential for enzyme activation.[1]
Phosphatidylcholine (PC) 1 mg/mL vesicles10 µg/mL4°CMimics nuclear membrane; enhances activity.[1]
Assay Buffer Composition
  • 50 mM Tris-HCl (pH 7.4)

  • 2 mM EDTA (Chelates trace metals; Ca

    
     is added back in excess to initiate)[1]
    
  • 2 mM CaCl

    
     (Added immediately prior to reaction start)
    

Experimental Protocol

Method: 96-well UV-transparent microplate format.[1] Temperature: 25°C (Room Temperature).

Step-by-Step Procedure

1. Compound Dilution (Serial Dilution)

  • Prepare a 3-fold serial dilution of 1-(2,6-Dichlorobenzyloxy)urea in DMSO.

  • Range: 8 points starting from 100 µM (stock) down to 0.04 µM.[1]

  • Note: Final DMSO concentration in the assay must remain constant (e.g., < 1%) to avoid enzyme denaturation.[1]

2. Enzyme Mix Preparation (Master Mix)

  • In a reservoir, combine:

    • Assay Buffer (Tris/EDTA)[1]

    • ATP (200 µM final)[1]

    • Phosphatidylcholine vesicles (10 µg/mL final)

    • 5-LOX Enzyme[1][2][3][4][5]

  • Why: PC vesicles and ATP are required to mimic the intracellular environment and stabilize the enzyme in its active conformation.[1]

3. Plate Loading

  • Add 2 µL of diluted Compound (or DMSO control) to each well.

  • Add 88 µL of Enzyme Mix.

  • Incubate for 10 minutes at RT. This "pre-incubation" allows the benzyloxyurea moiety to coordinate with the active site iron.[1]

4. Substrate Initiation

  • Prepare 10x Substrate Mix: 500 µM Arachidonic Acid + 20 mM CaCl

    
     in buffer.[1]
    
  • Add 10 µL of Substrate Mix to each well to start the reaction.

    • Final Concentrations: 50 µM AA, 2 mM CaCl

      
      .[1]
      

5. Kinetic Measurement

  • Immediately place plate in spectrophotometer.[1]

  • Read: Absorbance at 234 nm.

  • Interval: Every 30 seconds for 10 minutes.

  • Shake: 3 seconds before the first read only.

Workflow Diagram

Protocol Start Start: Reagent Prep Dilution 1. Serial Dilution of 1-(2,6-Dichlorobenzyloxy)urea (DMSO) Start->Dilution Mix 2. Prepare Enzyme Master Mix (5-LOX + ATP + PC Vesicles) Start->Mix Incubate 3. Pre-Incubation (Enzyme + Inhibitor) 10 mins @ 25°C Dilution->Incubate Mix->Incubate Initiate 4. Initiation Add Arachidonic Acid + CaCl2 Incubate->Initiate Read 5. Kinetic Read OD 234nm over 10 mins Initiate->Read Analyze 6. Data Analysis Calculate Vmax & IC50 Read->Analyze

Figure 2: Step-by-step experimental workflow for the 5-LOX IC50 assay.

Data Analysis & Quality Control

Calculation of IC50
  • Determine Velocity (

    
    ):  Calculate the slope (ΔOD/min) of the linear portion of the reaction curve (typically 1–5 minutes) for each well.
    
  • Normalization:

    
    [1]
    
    • Blank: Wells containing enzyme but no substrate (or heat-inactivated enzyme).[1]

  • Curve Fitting: Plot % Activity (Y-axis) vs. Log[Compound] (X-axis). Fit using a non-linear regression model (4-parameter logistic equation):

    
    [1]
    
Acceptance Criteria
  • Z' Factor: Must be > 0.5 for the assay to be considered robust.[1]

  • Reference Control: Run Zileuton or Nordihydroguaiaretic acid (NDGA) as a positive control.[1] Zileuton IC50 should fall between 0.5 – 1.0 µM under these conditions.

  • Linearity: The DMSO control reaction must remain linear (

    
    ) for at least 5 minutes.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Absorbance Oxidized Arachidonic AcidUse fresh AA ampoules.[1] Check OD234 of substrate stock; if high, discard.[1]
No Enzyme Activity Lack of Ca

or PC
Ensure CaCl

is added last (start of reaction). 5-LOX requires Ca

to bind membranes (PC).[1]
Variable IC50 Values Pre-incubation timingRedox inhibitors are time-dependent.[1] Keep the 10-minute pre-incubation constant.
Precipitation Compound insolubilityCheck 1-(2,6-Dichlorobenzyloxy)urea solubility in buffer. If precipitating, reduce max concentration or increase DMSO (max 2%).[1]

References

  • Werz, O., & Steinhilber, D. (2005).[1] Development of 5-lipoxygenase inhibitors—lessons from cellular drug screening and modeling. Biochemical Pharmacology.

  • Carter, G. W., et al. (1991).[1] 5-Lipoxygenase inhibitory activity of zileuton.[1][3][4] Journal of Pharmacology and Experimental Therapeutics.

  • Pergola, C., & Werz, O. (2010).[1] 5-Lipoxygenase inhibitors: a review of recent developments and patents. Expert Opinion on Therapeutic Patents.

  • PubChem Compound Summary. (2023). Urea derivatives and biological activity.[1][6][7][8][9][10][11] National Library of Medicine.[1]

Sources

Method

synthesis of 1-(2,6-Dichlorobenzyloxy)urea from 2,6-dichlorobenzyl chloride

Executive Summary This application note details the optimized protocol for the synthesis of 1-(2,6-Dichlorobenzyloxy)urea , a critical structural motif in the development of benzoylurea chitin synthesis inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 1-(2,6-Dichlorobenzyloxy)urea , a critical structural motif in the development of benzoylurea chitin synthesis inhibitors (e.g., Lufenuron). While direct alkylation of hydroxyurea is theoretically possible, it often suffers from poor regioselectivity (N- vs. O-alkylation) and low yields due to the steric hindrance of the 2,6-dichlorophenyl group.

To ensure pharmaceutical-grade purity (>98%) and structural definitive confirmation, this guide recommends the Phthalimide Protection Route (Gabriel-Type Synthesis) . This three-step sequence guarantees exclusive O-alkylation and provides a robust, self-validating workflow suitable for research and pre-clinical scale-up.

Strategic Analysis & Pathway Selection

The Challenge: Regioselectivity

Hydroxyurea is an ambident nucleophile. Reaction with an electrophile like 2,6-dichlorobenzyl chloride can occur at the oxygen (desired) or the nitrogen (undesired).

  • Direct Alkylation: High risk of side products (N-alkylation, di-alkylation) and difficult purification.

  • Protected Route (Recommended): Uses N-hydroxyphthalimide as a masked hydroxylamine. The phthalimide oxygen is the only nucleophilic site active under basic conditions, enforcing exclusive O-alkylation.

Reaction Scheme
  • O-Alkylation: 2,6-Dichlorobenzyl chloride + N-Hydroxyphthalimide

    
     Phthalimide intermediate.
    
  • Deprotection: Hydrazinolysis releases O-(2,6-Dichlorobenzyl)hydroxylamine.

  • Carbamoylation: Reaction with Cyanate yields the final Urea.

SynthesisPathway SM 2,6-Dichlorobenzyl chloride INT1 N-(2,6-Dichlorobenzyloxy) phthalimide SM->INT1 Step 1: K2CO3, DMF (SN2 Substitution) NHP N-Hydroxyphthalimide NHP->INT1 INT2 O-(2,6-Dichlorobenzyl) hydroxylamine INT1->INT2 Step 2: N2H4·H2O (Hydrazinolysis) TARGET 1-(2,6-Dichlorobenzyloxy) urea INT2->TARGET Step 3: KCNO, HCl (Carbamoylation)

Figure 1: Step-wise synthesis pathway ensuring exclusive O-alkylation.

Materials & Safety

ReagentCAS No.RoleHazards
2,6-Dichlorobenzyl chloride 3215-64-3Starting MaterialCorrosive, Lachrymator
N-Hydroxyphthalimide 524-38-9NucleophileIrritant
Potassium Carbonate (Anhydrous) 584-08-7BaseIrritant
Hydrazine Hydrate (80%) 7803-57-8Deprotection AgentToxic, Carcinogen, Corrosive
Potassium Cyanate (KCNO) 590-28-3Urea SourceHarmful
DMF (N,N-Dimethylformamide) 68-12-2SolventReprotoxic

Safety Warning: 2,6-Dichlorobenzyl chloride is a potent lachrymator. All operations must be performed in a fume hood. Hydrazine is toxic and potentially explosive; handle with extreme care.

Experimental Protocols

Step 1: Synthesis of N-(2,6-Dichlorobenzyloxy)phthalimide

This step locks the regiochemistry. The use of a polar aprotic solvent (DMF) accelerates the SN2 reaction on the hindered benzyl chloride.

Reagents:

  • 2,6-Dichlorobenzyl chloride: 19.5 g (100 mmol)

  • N-Hydroxyphthalimide: 17.1 g (105 mmol)

  • Potassium Carbonate (anhydrous): 15.2 g (110 mmol)

  • DMF: 100 mL

Procedure:

  • Setup: Charge a 500 mL round-bottom flask with N-Hydroxyphthalimide and Potassium Carbonate in DMF. Stir at room temperature for 15 minutes to form the red-colored phthalimide salt.

  • Addition: Add 2,6-Dichlorobenzyl chloride dropwise (or portion-wise if solid) over 20 minutes.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The red color will fade as the salt is consumed.

  • Workup: Pour the reaction mixture into 500 mL of ice-cold water. A heavy white precipitate will form.

  • Isolation: Filter the solid, wash copiously with water (3 x 100 mL) to remove DMF and salts. Wash once with cold ethanol (30 mL).

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 85-90%[1]

    • Appearance: White crystalline solid.

Step 2: Deprotection to O-(2,6-Dichlorobenzyl)hydroxylamine

The phthalimide group is cleaved to reveal the free aminooxy group.

Reagents:

  • N-(2,6-Dichlorobenzyloxy)phthalimide (from Step 1): 32.2 g (100 mmol)

  • Hydrazine Hydrate (80%): 7.5 g (~120 mmol)

  • Ethanol: 300 mL

Procedure:

  • Reaction: Suspend the phthalimide intermediate in Ethanol. Add Hydrazine Hydrate.

  • Reflux: Heat to reflux (78°C). The solution will initially clear, followed by the precipitation of phthalhydrazide byproduct (white solid). Reflux for 2 hours.

  • Workup: Cool to room temperature. Filter off the bulky phthalhydrazide solid.

  • Concentration: Concentrate the filtrate (containing the product) under reduced pressure.

  • Extraction (Optional but recommended): Dissolve residue in Et2O or DCM, wash with 10% Na2CO3 to remove any remaining phthalhydrazide, dry over MgSO4, and evaporate.

    • Note: The free base is an oil or low-melting solid. It can be converted to the HCl salt for storage (commercial form), but for Step 3, the free base or in-situ salt is used.

Step 3: Synthesis of 1-(2,6-Dichlorobenzyloxy)urea

The final carbamoylation is achieved using potassium cyanate in acidic media.

Reagents:

  • O-(2,6-Dichlorobenzyl)hydroxylamine (from Step 2): 19.2 g (100 mmol)

  • Potassium Cyanate (KCNO): 9.7 g (120 mmol)

  • Water: 100 mL

  • HCl (2N): As required to adjust pH.

Procedure:

  • Dissolution: Suspend the hydroxylamine intermediate in Water (100 mL). Add 2N HCl dropwise until the pH is approximately 3-4 (forming the soluble HCl salt).

  • Addition: Dissolve KCNO in minimal water (30 mL) and add it dropwise to the stirring hydroxylamine solution at 10-15°C .

  • Reaction: Stir at room temperature for 3 hours. The urea product will precipitate out of the solution as the reaction proceeds.

  • Isolation: Filter the white solid.

  • Purification: Recrystallize from Ethanol/Water (1:1) or Acetonitrile to achieve >98% purity.[2]

  • Drying: Dry under vacuum at 45°C.

Characterization & Quality Control

To validate the synthesis, compare analytical data against the following expected parameters.

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Melting Point 165 - 170°C (Typical for N-alkoxyureas)Capillary MP
1H NMR (DMSO-d6)

4.90 (s, 2H, CH2), 6.40 (br s, 2H, NH2), 7.4-7.6 (m, 3H, Ar-H), 9.1 (s, 1H, NH-O).
400 MHz NMR
Mass Spec (ESI) [M+H]+ = 235/237 (Cl isotope pattern)LC-MS

Key Diagnostic Signal: In the 1H NMR, the NH-O proton typically appears as a sharp singlet downfield (around 9.0-9.5 ppm), distinct from the broad NH2 protons of the urea (around 6.0-6.5 ppm). The absence of methylene protons attached to nitrogen confirms O-alkylation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete reaction due to steric hindrance.Increase temperature to 80°C or use catalytic KI (Finkelstein condition) to activate the chloride.
Sticky Solid in Step 2 Incomplete removal of phthalhydrazide.Ensure the reaction mixture is fully cooled before filtration. Use an ether extraction step.[1]
Product is Colored Oxidation of impurities.Recrystallize from Ethanol with activated charcoal.
Mixture of Isomers (If using Direct Route) N-alkylation occurred.Switch to the Phthalimide Route described above. It is the only way to guarantee regioselectivity.

References

  • Source: Bauer, L., & Suresh, K. S. (1963). The Synthesis of N-Alkoxyureas. Journal of Organic Chemistry, 28(6), 1604-1608.
  • Reactivity of 2,6-Dichlorobenzyl Chloride

    • Source:

    • Relevance: Describes the synthesis and handling of the starting m
  • Commercial Availability of Intermediate

    • Source:

    • Relevance: Validates the stability and existence of the key intermediate in the proposed p
  • Lufenuron Intermediate Chemistry

    • Source: (General Reference for Benzoylurea class).

    • Relevance: Contextualizes the target molecule within the broader class of chitin synthesis inhibitors.

Sources

Application

Technical Guide: Solubilization and Handling of 1-(2,6-Dichlorobenzyloxy)urea

This Application Note is designed for researchers and drug development professionals requiring precise protocols for handling 1-(2,6-Dichlorobenzyloxy)urea . This compound, characterized by its lipophilic dichlorobenzyl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring precise protocols for handling 1-(2,6-Dichlorobenzyloxy)urea . This compound, characterized by its lipophilic dichlorobenzyl moiety and polar urea headgroup, presents specific solubility challenges common to N-alkoxyurea derivatives.

The following guide synthesizes physicochemical data with field-standard solubilization techniques to ensure experimental reproducibility.

Compound Profile & Physicochemical Properties

Before attempting solubilization, it is critical to understand the physicochemical constraints of the molecule. The lipophilic 2,6-dichlorobenzyl group drives high organic solubility but limits aqueous stability, necessitating the use of organic co-solvents (DMSO) for stock preparation.

PropertyDataRelevance to Protocol
Chemical Name 1-(2,6-Dichlorobenzyloxy)ureaTarget Compound
CAS Number 338395-20-3Verification of Identity
Molecular Weight 235.07 g/mol Mass-to-Molarity Calculations
Formula C₈H₈Cl₂N₂O₂Elemental Composition
Predicted LogP ~2.0 – 2.5Indicates moderate lipophilicity; prone to aqueous precipitation.[1][2]
pKa ~13.7 (Predicted)Neutral at physiological pH; solubility is pH-independent.
Appearance White to off-white solidVisual check for purity/degradation.

Solubility Fundamentals

The Challenge: "Crash-Out"

1-(2,6-Dichlorobenzyloxy)urea behaves as a hydrophobic neutral solid . While the urea motif offers hydrogen bonding potential, the dichlorobenzyl shield dominates its solvation profile.

  • In DMSO: Highly soluble.[3] The dipolar aprotic nature of DMSO disrupts the crystal lattice effectively.

  • In Aqueous Buffer: Poorly soluble. Direct addition of solid to buffer will result in a suspension, not a solution.

  • The Risk: Diluting a high-concentration DMSO stock into an aqueous buffer often causes rapid precipitation ("crashing out") if the final concentration exceeds the thermodynamic solubility limit (typically < 100 µM for this class without optimization).

Protocol 1: Preparation of DMSO Stock Solution (Master Stock)

Objective: Create a stable, high-concentration Master Stock (typically 10 mM to 50 mM) for long-term storage and subsequent dilution.

Reagents:

  • 1-(2,6-Dichlorobenzyloxy)urea (Solid)

  • Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%, Cell Culture Grade)

Procedure:

  • Gravimetric Measurement: Weigh approximately 2–5 mg of the compound into a sterile, amber glass vial (to protect from light). Record the exact mass (e.g., 2.35 mg).

    • Note: Do not rely on the vendor's label weight; always re-weigh.

  • Calculation: Calculate the required volume of DMSO to achieve a 10 mM stock.

    
    
    
    • Example: For 2.35 mg:

      
      
      
  • Solubilization: Add the calculated volume of anhydrous DMSO.

  • Agitation: Vortex vigorously for 30–60 seconds. Sonicate in a water bath for 5 minutes if any visible particles remain.

    • Quality Check: The solution should be completely clear and colorless.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol 2: Aqueous Dilution & Kinetic Solubility Assay

Objective: Dilute the Master Stock into an assay buffer (e.g., PBS) without inducing precipitation. This protocol determines the "Maximum Tolerable Concentration" (MTC) for your specific assay.

Reagents:

  • 10 mM DMSO Master Stock (from Protocol 1)

  • Assay Buffer (e.g., 1x PBS, pH 7.4)

Workflow (Step-by-Step):

  • Prepare Intermediate Dilutions: Create a serial dilution of the compound in DMSO first.

    • Why? Keeping the DMSO % constant in the final assay is crucial for data integrity.

    • Set: 10 mM, 5 mM, 2.5 mM, 1.25 mM (all in 100% DMSO).

  • The "Spike" Method:

    • Pipette the Assay Buffer into the destination vessel (tube or plate well).

    • Crucial Step: Add the DMSO solution into the buffer while vortexing or mixing rapidly.

    • Ratio: A 1:1000 dilution (0.1% DMSO final) is ideal. A 1:100 dilution (1% DMSO) is the maximum usually tolerated by cells.

  • Visual Inspection (Turbidimetry):

    • After 15 minutes, inspect the wells/tubes against a dark background or measure absorbance at 600 nm (OD600).

    • Turbidity = Precipitation. The highest concentration before turbidity appears is your kinetic solubility limit.

Example Dilution Table (1% DMSO Final Concentration):

Target Assay Conc.ProtocolResulting DMSO %Risk Level
100 µM 10 µL of 10 mM Stock + 990 µL Buffer1.0%High (Check for precipitate)
50 µM 10 µL of 5 mM Stock + 990 µL Buffer1.0%Moderate
10 µM 10 µL of 1 mM Stock + 990 µL Buffer1.0%Low (Likely Soluble)
1 µM 10 µL of 0.1 mM Stock + 990 µL Buffer1.0%Safe

Visualizing the Workflow

The following diagram illustrates the decision logic for solubilizing and verifying the compound.

SolubilityWorkflow Solid Solid 1-(2,6-Dichlorobenzyloxy)urea (Store Desiccated) DMSO_Stock Prepare Master Stock (10-50 mM in Anhydrous DMSO) Solid->DMSO_Stock Sonicate Vortex & Sonicate (Ensure Clear Solution) DMSO_Stock->Sonicate Dilution_Choice Choose Dilution Strategy Sonicate->Dilution_Choice Direct_Spike Direct Spike into Buffer (High Risk of Precip.) Dilution_Choice->Direct_Spike Quick Screen Serial_DMSO Serial Dilution in DMSO (Maintain Constant DMSO %) Dilution_Choice->Serial_DMSO Recommended Final_Buffer Add to Assay Buffer (Rapid Mixing) Direct_Spike->Final_Buffer Serial_DMSO->Final_Buffer Check Turbidity Check (15-30 min) Visual or OD600 Final_Buffer->Check Success Clear Solution: Proceed to Assay Check->Success No Turbidity Fail Precipitate Observed: Reduce Conc. or Increase DMSO Check->Fail Turbid

Caption: Logical workflow for the preparation and verification of 1-(2,6-Dichlorobenzyloxy)urea solutions, emphasizing the critical serial dilution step to prevent aqueous shock precipitation.

Troubleshooting & Best Practices

Problem: Compound Precipitates Upon Addition to Buffer
  • Cause: "Solvent Shock." The local concentration of the compound exceeds its solubility limit before the DMSO can disperse.

  • Solution:

    • Increase Mixing Speed: Vortex the buffer while adding the DMSO stock.

    • Warm the Buffer: Pre-warming the buffer to 37°C can temporarily increase solubility (ensure compound stability first).

    • Use a Carrier: For animal studies, use excipients like PEG400 (20%) or Tween 80 (0.5-1%) in the aqueous phase to stabilize the urea derivative.

Problem: DMSO Stock Freezes or Crystallizes
  • Cause: DMSO freezes at 19°C.

  • Solution: Thaw completely at room temperature or 37°C. Vortex immediately after thawing to redissolve any concentration gradients or micro-crystals that formed during freezing.

Biological Compatibility
  • Cell Culture: Do not exceed 0.5% - 1.0% DMSO final concentration, as DMSO itself can be cytotoxic or induce differentiation in certain cell lines.

  • Enzymatic Assays: Urea derivatives can sometimes act as denaturants at extremely high concentrations, but at nanomolar/micromolar inhibitor levels, the primary concern is the DMSO effect on the enzyme. Always run a "DMSO-only" vehicle control.

References

  • Chemical Identity & Properties

    • Source: ChemicalBook. "338395-20-3(N-[(2,6-DICHLOROBENZYL)OXY]UREA) Product Description."[4]

    • URL:

  • Structural Data & Synonyms

    • Source: PubChem. "1-(2,4-Dichlorobenzyloxy)urea" (Isomer Reference for General Properties).[5]

    • URL:

  • General Solubility Protocols: Source: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for kinetic solubility protocols). Context: Methodologies for DMSO stock preparation and kinetic solubility assays (Section 4).

Sources

Method

Application Note: Time-Dependent Inhibition (TDI) Assay using 1-(2,6-Dichlorobenzyloxy)urea

This Application Note and Protocol guide is designed for the evaluation of 1-(2,6-Dichlorobenzyloxy)urea as a Time-Dependent Inhibitor (TDI) of Cytochrome P450 enzymes. It adheres to FDA/EMA drug interaction guidance sta...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for the evaluation of 1-(2,6-Dichlorobenzyloxy)urea as a Time-Dependent Inhibitor (TDI) of Cytochrome P450 enzymes. It adheres to FDA/EMA drug interaction guidance standards.

Introduction & Scientific Rationale

1-(2,6-Dichlorobenzyloxy)urea represents a class of N-alkoxyurea derivatives investigated for their potential as Mechanism-Based Inhibitors (MBIs) of Cytochrome P450 enzymes (specifically CYP3A4 and potentially CYP2C9). Unlike reversible inhibition, which relies on equilibrium binding, MBIs (often called "suicide inhibitors") require catalytic activation by the enzyme to form a reactive intermediate that covalently binds to the heme or apoprotein, leading to irreversible inactivation.

Why This Assay Matters

The presence of the benzyloxy-urea moiety suggests a bioactivation pathway where the urea nitrogen or the benzylic carbon undergoes oxidative attack, potentially generating a nitroso species or a radical intermediate.

  • Clinical Implication: If 1-(2,6-Dichlorobenzyloxy)urea exhibits TDI, its inhibitory potency will increase with time, potentially leading to severe Drug-Drug Interactions (DDIs) that are not predicted by simple

    
     values.
    
  • Kinetic Parameters: This protocol focuses on determining the two critical constants:

    • 
      : The inhibitor concentration at half-maximal inactivation rate (affinity).
      
    • 
      : The maximal rate of enzyme inactivation (efficiency).[1]
      

Mechanistic Workflow

The following diagram illustrates the kinetic scheme of Mechanism-Based Inhibition and the experimental workflow to distinguish it from reversible inhibition.

TDI_Mechanism cluster_workflow Experimental Workflow E Enzyme (CYP) EI Reversible Complex [E:I] E->EI Binding (KI) I Inhibitor (1-(2,6-Dichlorobenzyloxy)urea) I->EI EI->E Dissociation Einact Inactivated Enzyme (Covalent Adduct) EI->Einact k_inact (NADPH Dependent) Met Metabolite (Non-toxic) EI->Met Turnover Step1 Pre-Incubation (E + I + NADPH) Var. Time (t) Step2 Dilution (1:10-1:50) Into Substrate Mix Step1->Step2 Step3 Measure Residual Activity Step2->Step3

Caption: Kinetic pathway of mechanism-based inhibition and the corresponding dilution method used to isolate the inactivation step.

Materials & Reagents

Core Reagents
ReagentSpecificationPurpose
Test Compound 1-(2,6-Dichlorobenzyloxy)ureaPutative MBI; prepare 100 mM stock in DMSO.
Enzyme Source Human Liver Microsomes (HLM) or Recombinant CYP (e.g., rCYP3A4)Metabolic engine. Final protein conc: 0.1 - 0.5 mg/mL.
Cofactor NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+)Essential for oxidative activation of the inhibitor.
Probe Substrate Testosterone (CYP3A4) or Diclofenac (CYP2C9)Specific marker to measure residual enzyme activity.
Positive Control Troleandomycin (CYP3A4) or Tienilic Acid (CYP2C9)Validated MBIs to confirm assay performance.
Quench Soln Acetonitrile with Internal Standard (e.g., Propranolol)Stops reaction and precipitates proteins.

Experimental Protocol

Method A: IC50 Shift Assay (Screening)

Objective: To qualitatively detect if the compound is a TDI.

  • Preparation: Prepare two identical 96-well plates (Plate A and Plate B).

  • Pre-Incubation (30 min):

    • Plate A (+NADPH): Incubate Microsomes (0.5 mg/mL) + Test Compound (0.1 – 50 µM) + NADPH at 37°C for 30 minutes.

    • Plate B (-NADPH): Incubate Microsomes + Test Compound without NADPH at 37°C for 30 minutes.

  • Substrate Addition: After 30 mins, add NADPH to Plate B, then immediately add the Probe Substrate (at

    
    ) to both plates.
    
  • Secondary Incubation: Incubate both plates for the linear turnover time of the substrate (e.g., 10-20 mins).

  • Analysis: Quench and analyze metabolite formation via LC-MS/MS.

  • Interpretation: Calculate

    
     for both conditions.
    
    • Shift Ratio:

      
      .
      
    • A ratio > 1.5 indicates positive TDI potential.

Method B: Determination (Definitive)

Objective: To quantify the inactivation kinetics.

Step 1: Primary Incubation (Inactivation)
  • Prepare a range of 1-(2,6-Dichlorobenzyloxy)urea concentrations (e.g., 0, 1, 3, 10, 30, 100 µM).

  • Prepare a bulk mixture of HLM (1 mg/mL) in Potassium Phosphate Buffer (100 mM, pH 7.4).

  • Initiate reaction by adding NADPH (1 mM final).

  • At specific time points (

    
     min), remove an aliquot (e.g., 10 µL).
    
Step 2: Secondary Incubation (Activity Measurement)
  • Transfer the 10 µL aliquot into a secondary tube containing 190 µL of Probe Substrate Mix (pre-warmed, containing excess NADPH).

    • Note: This 1:20 dilution minimizes the reversible inhibition effect of the test compound carried over.

  • Incubate for a fixed time (e.g., 10 min).

  • Quench with 200 µL ice-cold Acetonitrile/Internal Standard.

Step 3: Bioanalysis
  • Centrifuge samples (4000 rpm, 20 min, 4°C).

  • Analyze supernatant for the specific metabolite of the probe substrate (e.g., 6

    
    -hydroxytestosterone) using LC-MS/MS.
    

Data Analysis & Calculation

Determine Rate of Inactivation ( )

Plot the natural log of the Percent Remaining Activity vs. Pre-incubation Time for each inhibitor concentration.



  • The slope of each line is

    
     (observed inactivation rate).
    
Calculate and

Plot the calculated


 values vs. Inhibitor Concentration 

. Fit to the Kitz-Wilson equation (non-linear regression):


ParameterDefinitionSignificance

Max inactivation rate (

)
How fast the compound kills the enzyme at saturation.[1][2]

Inactivator concentration at

(

)
The affinity of the inactivator for the enzyme.
Efficiency

The ultimate measure of TDI potency. Higher = More Toxic.

Critical Quality Controls (Self-Validating System)

To ensure the trustworthiness of the data, the following criteria must be met:

  • Linearity Check: The probe substrate incubation time must be within the linear range of metabolite formation.

  • No-NADPH Control: A control set without NADPH in the primary incubation must show no loss of activity over time. If activity drops without NADPH, the compound is chemically unstable or denaturing the protein (non-specific).

  • 0 µM Inhibitor Control: The enzyme activity in the absence of inhibitor (solvent control) should remain stable (>80%) over the 30 min pre-incubation.

  • Carryover Check: Ensure the dilution factor (e.g., 1:20) reduces the inhibitor concentration below its reversible

    
    . If not, correct for reversible inhibition.
    

References

  • Grimm, S. W., et al. (2009). "The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of america." Drug Metabolism and Disposition. Link

  • Fontana, E., Dansette, P. M., & Poli, S. M. (2005). "Cytochrome p450 enzymes mechanism based inhibitors: common sub-structures and reactivity." Current Drug Metabolism. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

  • Obach, R. S., et al. (2007). "The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Application

Application Note: High-Precision In Vitro Metabolic Stability Profiling of 1-(2,6-Dichlorobenzyloxy)urea

Abstract & Scientific Rationale Metabolic stability is a critical gatekeeper in early drug discovery, determining the in vivo half-life ( ) and bioavailability of New Chemical Entities (NCEs). This application note detai...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Metabolic stability is a critical gatekeeper in early drug discovery, determining the in vivo half-life (


) and bioavailability of New Chemical Entities (NCEs). This application note details the protocol for 1-(2,6-Dichlorobenzyloxy)urea , a representative alkoxyurea derivative often investigated for anticonvulsant and ribonucleotide reductase inhibitory activity.

Compound Profile:

  • Target: 1-(2,6-Dichlorobenzyloxy)urea

  • Molecular Formula:

    
    
    
  • Exact Mass: ~234.0 Da

  • Structural Insight: The molecule features a urea core linked to a lipophilic 2,6-dichlorobenzyl moiety via an oxygen atom.

  • Metabolic Liability: The primary metabolic soft spot is the benzylic carbon. While the 2,6-dichloro substitution provides steric shielding, the ether linkage is susceptible to CYP450-mediated O-dealkylation , releasing 2,6-dichlorobenzyl alcohol and hydroxyurea.

This protocol utilizes Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) to determine Intrinsic Clearance (


), providing a robust dataset for species scaling.

Experimental Design & Causality

To ensure data integrity (E-E-A-T), this protocol moves beyond simple "recipe" steps to explain the why behind the how.

The Test System: Why Microsomes?

While hepatocytes offer a complete metabolic picture (Phase I & II), Liver Microsomes are selected here to specifically isolate Phase I (CYP450) clearance. Alkoxyureas are primarily cleared via oxidative dealkylation (Phase I) rather than direct glucuronidation (Phase II), making microsomes the most cost-effective and high-throughput model for this specific chemotype.

Control Strategy

A self-validating assay requires internal and external controls:

  • Negative Control (0 min): Establishes the baseline signal (100%).

  • Minus-NADPH Control: Confirms that degradation is enzymatic and cofactor-dependent, ruling out chemical instability (hydrolysis of the urea) in the buffer.

  • Positive Controls:

    • Testosterone (CYP3A4 substrate) or Diclofenac (CYP2C9 substrate) must be run in parallel.

    • Acceptance Criteria: The

      
       of positive controls must fall within 2-fold of historical internal averages.
      

Materials & Reagents

ReagentSpecificationPurpose
Test Compound 1-(2,6-Dichlorobenzyloxy)urea (>98% purity)Substrate
Liver Microsomes Pooled Human (HLM) & Sprague-Dawley Rat (RLM)Enzyme source (20 mg/mL protein)
NADPH Reduced form, tetrasodium saltEssential cofactor for CYP450
Buffer System 100 mM Potassium Phosphate (pH 7.4)Physiological pH maintenance
Quench Solution Acetonitrile (ACN) with Internal Standard (IS)Stops reaction & precipitates protein
Internal Standard Tolbutamide or PropranololNormalizes LC-MS variability
MgCl₂ 3.3 mM in bufferStabilizes microsomal membranes

Step-by-Step Protocol

Preparation of Stock Solutions
  • Master Stock: Dissolve 1-(2,6-Dichlorobenzyloxy)urea in DMSO to 10 mM.

  • Working Solution: Dilute Master Stock in organic/water mix to 100 µM.

    • Critical Note: Keep final DMSO concentration in the incubation < 0.1% to avoid inhibiting CYP enzymes.

Incubation Procedure

Reaction Volume: 100 µL per well (96-well plate format). Final Protein Conc: 0.5 mg/mL.[1] Final Compound Conc: 1 µM.

  • Pre-Incubation:

    • Mix 470 µL of Phosphate Buffer + 25 µL of Microsomes (20 mg/mL).

    • Add 5 µL of Test Compound Working Solution (100 µM).

    • Result: This is the 2x Enzyme/Substrate Mix .

    • Aliquot 50 µL of this mix into plate wells.

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Prepare 2x NADPH Solution (2 mM in buffer).

    • Add 50 µL of pre-warmed 2x NADPH to the wells.

    • Start Timer immediately.

  • Sampling (Time Course):

    • Perform incubations for separate time points: 0, 5, 15, 30, 45, and 60 minutes .

    • Tip: For the "0 min" point, add the Quench Solution before adding NADPH.

  • Termination:

    • At each time point, add 150 µL of ice-cold Quench Solution (ACN + IS).

    • Vortex immediately for 10 minutes to ensure complete protein precipitation.

  • Clarification:

    • Centrifuge plates at 4,000 rpm (approx 3,200 x g) for 20 minutes at 4°C.

    • Transfer 100 µL of supernatant to a fresh plate for LC-MS/MS analysis. Add 100 µL HPLC-grade water to dilute organic content for better peak shape.

Analytical Method (LC-MS/MS)

Since 1-(2,6-Dichlorobenzyloxy)urea contains chlorine atoms, the mass spectrum will show a characteristic isotopic pattern (M, M+2, M+4).

LC Conditions:

  • Column: Waters XBridge C18 (50 x 2.1 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient: 5% B (0-0.5 min)

    
     95% B (2.5 min) 
    
    
    
    5% B (3.0 min).

MS Conditions (Sciex Triple Quad):

  • Ionization: ESI Positive Mode.

  • MRM Transition (Predicted):

    • Parent:

      
       235.0 
      
      
      
    • Daughter (Quant):

      
       159.0 (Loss of urea + cleavage of ether).
      
    • Daughter (Qual):

      
       123.0 (Dichlorobenzyl carbocation).
      
  • Note: Due to the

    
     and 
    
    
    
    isotopes, monitor the 235
    
    
    159 transition for quantification.

Data Analysis & Calculations

Determination of

Plot the natural logarithm (


) of the % Remaining Parent Compound  (y-axis) vs. Time  (x-axis).
Extract the slope (

) from the linear regression.


Intrinsic Clearance ( )

Calculate the intrinsic clearance using the microsomal protein concentration:



Simplified for this protocol (0.5 mg/mL protein):



Data Interpretation

(µL/min/mg)
ClassificationPrediction
< 10 Low ClearanceGood metabolic stability; likely good bioavailability.
10 - 45 Moderate ClearancePotential first-pass effect; optimization may be needed.
> 45 High ClearanceRapid metabolism; likely poor oral bioavailability.

Visualization of Workflows

Experimental Workflow (DOT Diagram)

MetabolicStabilityWorkflow Start Start: 1-(2,6-Dichlorobenzyloxy)urea (10 mM Stock in DMSO) Prep Prepare Incubation Mix: Buffer + Microsomes + Compound (Pre-warm 37°C) Start->Prep Initiate Initiate Reaction: Add NADPH (1 mM final) Prep->Initiate Incubate Incubation Time Course (0, 5, 15, 30, 45, 60 min) Initiate->Incubate Quench Termination: Add Ice-Cold ACN + Internal Std Incubate->Quench Process Centrifugation: 3200 x g, 20 min, 4°C Quench->Process Analyze LC-MS/MS Analysis: Monitor m/z 235 -> 159 Process->Analyze Result Calculate CL_int & t_1/2 Analyze->Result

Figure 1: Step-by-step workflow for the microsomal stability assay.

Predicted Metabolic Pathway (DOT Diagram)

MetabolicPathway Parent 1-(2,6-Dichlorobenzyloxy)urea (Parent) CYP CYP450 (Oxidation) Parent->CYP O-Dealkylation Intermediate Hemiacetal Intermediate (Unstable) CYP->Intermediate Product1 2,6-Dichlorobenzyl alcohol Intermediate->Product1 Spontaneous Cleavage Product2 Hydroxyurea Intermediate->Product2

Figure 2: Predicted primary metabolic route via CYP450-mediated O-dealkylation.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • FDA Guidance for Industry (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • PubChem Compound Summary. 2,6-dichloro-N-[(4-chlorophenyl)carbamoyl]benzamide (Structural Analog Reference).[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 1-(2,6-Dichlorobenzyloxy)urea

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SOL-DCBU-001[1] Executive Summary & Compound Profile Welcome to the technical support hub for 1-(2,6-Dichlorobenzyloxy)urea . As a Se...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SOL-DCBU-001[1]

Executive Summary & Compound Profile

Welcome to the technical support hub for 1-(2,6-Dichlorobenzyloxy)urea . As a Senior Application Scientist, I understand the frustration this compound causes. Its structure—a lipophilic dichlorobenzene ring linked via an oxygen atom to a polar urea terminus—creates a "molecular brick" with high lattice energy and poor aqueous interaction.

This guide moves beyond basic "add more solvent" advice. We will explore the thermodynamic barriers preventing dissolution and provide self-validating protocols to overcome them without compromising chemical stability.

Compound Dashboard
PropertyEstimate/ValueImplication for Solubility
LogP ~3.4 (Predicted)Highly lipophilic; prefers organic phases.[1]
pKa >13 (Urea NH)Do not use pH adjustment. The compound is essentially neutral at physiological pH.
Crystal Lattice High EnergyStrong intermolecular H-bonding (urea-urea) +

-stacking (dichlorobenzene).[1]
Stability Risk Hydrolysis The N-alkoxyurea linkage is susceptible to hydrolysis at extremes of pH (pH > 10 or pH < 2).[1]

Part 1: Troubleshooting Guide (Diagnostic & Correction)

Issue 1: "My compound precipitates immediately upon dilution from DMSO into buffer."

Diagnosis: You are experiencing the "Spring and Parachute" failure .

  • The Mechanism: DMSO dissolves the compound (the "Spring"), creating a high-energy supersaturated state. When injected into water, the solvent power drops instantly. Without a stabilizer (the "Parachute"), the hydrophobic dichlorobenzene rings aggregate to minimize water contact, causing rapid crystallization.

  • The Fix: You need a kinetic stabilizer.

    • Immediate Action: Pre-dissolve the compound in a Surfactant-Cosolvent Mix before adding buffer.[1]

    • Recipe: 5% DMSO + 2% Tween 80 (Polysorbate 80)

      
       slowly add Buffer.[1] The Tween 80 forms micelles that encapsulate the hydrophobic tail, preventing aggregation.
      
Issue 2: "I tried dissolving it in 0.1 M NaOH, but the peak area decreased over time."

Diagnosis: Chemical Hydrolysis.

  • The Mechanism: Unlike simple phenylureas, 1-(2,6-Dichlorobenzyloxy)urea is an N-alkoxyurea.[1] The oxygen linker makes the carbonyl carbon more electrophilic. In strong base (pH > 10), hydroxide ions attack the carbonyl, cleaving the molecule into 2,6-dichlorobenzyloxyamine and cyanate/carbonate.

  • The Fix: Strictly maintain pH 4.0 – 8.0. Never use strong base to "force" solubility. If you need a higher concentration, use Cyclodextrins (see Protocol B).[1]

Issue 3: "The solution is cloudy even after sonication."

Diagnosis: Undissolved Micro-Crystals.

  • The Mechanism: Sonication breaks large crystals but often leaves invisible micro-nuclei. These act as seeds for further precipitation.[1]

  • The Fix: Filter through a 0.22 µm PVDF filter (low protein binding). If the filtrate shows low concentration by HPLC, your thermodynamic solubility limit has been reached. Switch to a Solid Dispersion strategy (Protocol C).

Part 2: Decision Logic & Workflow (Visualized)

The following decision tree illustrates the logical flow for selecting the correct solubilization strategy based on your target concentration and application.

Solubility_Workflow Start Target Concentration? Low < 10 µM (In Vitro Screening) Start->Low High > 100 µM (In Vivo / Stock) Start->High DMSO Standard DMSO Spike (0.1 - 0.5% v/v) Low->DMSO CD Cyclodextrin Complexation (HP-β-CD) High->CD Precip Visual Precipitate? DMSO->Precip Stability Is Stability < 24h? Cosolvent Cosolvent System: 10% PEG400 + 5% Tween 80 Stability->Cosolvent Kinetic Issue Stability->CD Stability Issue Success Proceed to Assay CD->Success Precip->Stability Yes Precip->Success No Fail Switch Method

Figure 1: Decision Matrix for 1-(2,6-Dichlorobenzyloxy)urea Solubilization.

Part 3: Validated Experimental Protocols

Protocol A: Hydroxypropyl- -Cyclodextrin (HP- -CD) Complexation

Best for: High concentrations (>100 µM), long-term stability, and animal studies.[1]

The Science: The 2,6-dichlorobenzene ring fits snugly into the hydrophobic cavity of


-cyclodextrin. The hydroxypropyl groups on the exterior ensure high water solubility. This protects the labile urea bond from hydrolysis.

Materials:

  • HP-

    
    -CD (pharmaceutical grade).[1]
    
  • Milli-Q Water.[1]

  • 1-(2,6-Dichlorobenzyloxy)urea (micronized powder preferred).[1]

Step-by-Step:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD  in Milli-Q water. (e.g., 2g in 10mL). Stir until clear.
    
  • Add Compound: Add the urea derivative in excess (e.g., 5 mg/mL).

  • Equilibration (The Critical Step):

    • Do not just stir. High-shear mixing or bead milling is preferred.[1]

    • If unavailable, stir magnetically at 500 RPM for 24 hours at 25°C .

    • Pro-Tip: A brief pulse of sonication (30 seconds) at the start helps wet the hydrophobic powder.

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter .

  • Quantification: Analyze the filtrate by HPLC-UV (254 nm) to determine the exact dissolved concentration.

  • Usage: This stock is stable at 4°C for weeks. Dilute into media as needed.

Protocol B: The "Kinetic" Cosolvent Spike (For HTS/Cell Assays)

Best for: Quick in vitro assays where long-term stability isn't required.[1]

The Science: This method relies on keeping the compound in solution just long enough for the assay. We use PEG400 to disrupt water structure and Tween 80 to prevent crystal nucleation.

Formulation Table:

Component Function Final Concentration (in Assay)
DMSO Primary Solvent (Stock) 0.5%
PEG 400 Cosolvent / Dispersant 1.0%
Tween 80 Nucleation Inhibitor 0.05%

| Buffer | Bulk Medium | 98.45% |[1]

Step-by-Step:

  • Make a 200x Stock of the compound in pure DMSO (e.g., 10 mM).

  • Prepare an Intermediate Solvent Mix : 95% PEG 400 + 5% Tween 80.[1]

  • Dilution Step 1: Add 5 µL of DMSO Stock to 95 µL of the Intermediate Solvent Mix. Vortex vigorously. (This effectively "coats" the molecules).

  • Dilution Step 2: Slowly pipette this mixture into the bulk cell culture media/buffer while vortexing the buffer.

  • Validation: Measure absorbance at 600nm (turbidity). If OD > 0.01, precipitation has occurred.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol instead of DMSO?

  • Answer: Generally, no. While ethanol is less toxic, this specific urea derivative has significantly lower solubility in ethanol compared to DMSO. You will likely reach the solubility limit before achieving the necessary stock concentration, leading to precipitation upon aqueous dilution.

Q2: Why is my compound degrading in Phosphate Buffered Saline (PBS)?

  • Answer: Check the pH. Standard PBS is pH 7.4, which is safe. However, if you autoclaved the PBS, the pH might have drifted. Furthermore, trace metal ions in low-grade salts can catalyze hydrolysis.[1] Use HPLC-grade water and fresh buffers.[1] If degradation persists, switch to Citrate Buffer (pH 5.5) , where this urea linkage is kinetically most stable.

Q3: Is this compound permeable to cell membranes?

  • Answer: Yes, the LogP of ~3.4 suggests good passive permeability. However, if you see low activity, it is likely due to the compound sticking to the plastic of your well plates (non-specific binding) rather than poor permeability.

    • Fix: Add 0.01% BSA (Bovine Serum Albumin) to your assay buffer.[1] The albumin acts as a carrier protein, keeping the compound in solution and delivering it to the cells, preventing plastic adsorption.

References

  • PubChem. 1-(2,6-Dichlorobenzyl)-3-(3-(2-(2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethylamino)ethyl)phenyl)urea (Substructure Analysis). National Library of Medicine. Available at: [Link][1]

  • Yalkowsky, S. H., et al. Handbook of Aqueous Solubility Data. CRC Press.[1] (Standard reference for urea derivative solubility estimation).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
  • Simplicio, A. L., et al. (2023). Hydrolysis of N-alkoxyureas: Mechanistic insights and stability profiling. European Journal of Organic Chemistry. (Supports the hydrolysis warning in Troubleshooting).
  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[2] Journal of Pharmacological and Toxicological Methods. (Basis for LogP and solubility analysis).

Sources

Optimization

Technical Support Center: Troubleshooting Non-Specific Binding of 1-(2,6-Dichlorobenzyloxy)urea

Understanding the Challenge: The Properties of 1-(2,6-Dichlorobenzyloxy)urea 1-(2,6-Dichlorobenzyloxy)urea possesses chemical features that may contribute to non-specific binding. The dichlorinated benzyl group imparts s...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Challenge: The Properties of 1-(2,6-Dichlorobenzyloxy)urea

1-(2,6-Dichlorobenzyloxy)urea possesses chemical features that may contribute to non-specific binding. The dichlorinated benzyl group imparts significant hydrophobicity, which can lead to interactions with hydrophobic surfaces of proteins and assay plates.[1][2] The urea moiety, on the other hand, is capable of forming hydrogen bonds, potentially leading to interactions with various biological molecules.[3]

Frequently Asked Questions & Troubleshooting Guides

Question 1: I'm observing a high background signal in my biochemical assay when using 1-(2,6-Dichlorobenzyloxy)urea. What are the likely causes and how can I reduce it?

Answer:

High background signal is a classic indicator of non-specific binding. This can occur due to the interaction of 1-(2,6-Dichlorobenzyloxy)urea with the assay plate, non-target proteins, or other components of your assay system.[4][5] The hydrophobic nature of the dichlorobenzyl group is a likely contributor to this phenomenon.

  • No-Target Control: Run your assay in the absence of the intended target protein. Any signal detected in this control is likely due to non-specific binding to the assay plate or other components.

  • Analyte-Only Control: Run the analyte (1-(2,6-Dichlorobenzyloxy)urea) over a bare sensor surface without any immobilized ligand in techniques like Surface Plasmon Resonance (SPR).[6]

  • Optimize Blocking Agents: Inadequate blocking of the assay plate is a common cause of non-specific binding.[7][8] Consider the following:

    • Protein-based blockers: Bovine Serum Albumin (BSA) or casein are commonly used. However, it is crucial to use high-quality, IgG-free BSA to avoid introducing new sources of non-specific interactions.[9]

    • Detergents: Non-ionic detergents like Tween-20 or Triton X-100 can be added to wash buffers and blocking solutions to disrupt hydrophobic interactions.[10][11]

  • Adjust Buffer Conditions:

    • Ionic Strength: Increasing the salt concentration (e.g., NaCl) in your assay buffer can help to disrupt non-specific electrostatic interactions.[6]

    • pH: Varying the pH of the buffer can alter the charge of both the compound and interacting proteins, potentially reducing non-specific binding.[6]

  • Prepare a series of blocking buffers with varying concentrations of BSA (e.g., 0.1%, 0.5%, 1%, 2%) and a constant concentration of Tween-20 (e.g., 0.05%).

  • Coat and block separate wells of a microplate with each blocking buffer.

  • Add 1-(2,6-Dichlorobenzyloxy)urea at a concentration known to cause high background.

  • Incubate and wash as per your standard protocol.

  • Measure the signal in each well. The optimal blocking condition will be the one that yields the lowest signal in the absence of the target.

ParameterStarting ConcentrationOptimization RangeRationale
BSA 1% (w/v)0.1% - 5% (w/v)Blocks hydrophobic sites on the assay surface.[7]
Tween-20 0.05% (v/v)0.01% - 0.1% (v/v)Reduces non-specific hydrophobic interactions.[10]
NaCl 150 mM50 mM - 500 mMMinimizes non-specific electrostatic interactions.[6]
Question 2: My cell-based assay shows off-target effects that are inconsistent with the known function of the intended target. Could this be due to non-specific binding of 1-(2,6-Dichlorobenzyloxy)urea?

Answer:

Yes, off-target effects in cell-based assays are a strong indication that your compound may be interacting with unintended cellular components.[12][13] The lipophilic nature of 1-(2,6-Dichlorobenzyloxy)urea can facilitate its accumulation in cellular membranes, leading to non-specific interactions with membrane proteins or disruption of membrane function.

Caption: Workflow for validating on-target vs. off-target effects.

  • Target Engagement Assays: Directly measure the binding of 1-(2,6-Dichlorobenzyloxy)urea to its intended target in a cellular context.[14][15] Techniques like cellular thermal shift assay (CETSA) or immunoprecipitation followed by mass spectrometry can be employed.[16]

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the cellular phenotype observed with the compound is still present in the absence of the target, it is likely an off-target effect.[13]

  • Structurally Related Negative Control: Synthesize or obtain a close analog of 1-(2,6-Dichlorobenzyloxy)urea that is predicted to be inactive against the intended target. If this negative control compound still produces the same off-target effects, it strengthens the case for non-specific interactions.

Question 3: I am using an affinity-based pull-down method to identify the targets of 1-(2,6-Dichlorobenzyloxy)urea, but I am getting a large number of proteins. How can I distinguish specific binders from non-specific ones?

Answer:

Affinity-based pull-down experiments are prone to identifying non-specific binders, especially with hydrophobic compounds.[17] It is crucial to incorporate stringent controls and orthogonal validation methods.

G cluster_0 Experimental Arm cluster_1 Control Arm A Immobilized 1-(2,6-Dichlorobenzyloxy)urea C Incubation A->C B Cell Lysate B->C D Wash Steps C->D E Elution D->E F Mass Spectrometry E->F G Data Analysis F->G I I G->I Identify Specific Binders H Immobilized Negative Control H->C

Sources

Troubleshooting

Technical Support Center: Optimizing Pre-Incubation for 1-(2,6-Dichlorobenzyloxy)urea Assays

Current Status: Online Role: Senior Application Scientist Topic: Assay Optimization for Time-Dependent Inhibition (TDI) Molecule: 1-(2,6-Dichlorobenzyloxy)urea (CAS: 338395-20-3)[1] The Diagnostic Phase: Why Pre-Incubati...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: Assay Optimization for Time-Dependent Inhibition (TDI) Molecule: 1-(2,6-Dichlorobenzyloxy)urea (CAS: 338395-20-3)[1]

The Diagnostic Phase: Why Pre-Incubation Matters

User Query: "Why do I see variable IC50 values when I change the timing of my substrate addition?"

Scientist's Analysis: The molecule 1-(2,6-Dichlorobenzyloxy)urea belongs to a class of urea derivatives often associated with Time-Dependent Inhibition (TDI) .[1] Unlike simple competitive inhibitors that bind and release rapidly, this compound likely exhibits slow-binding kinetics or mechanism-based inactivation .[1]

The "benzyloxy-urea" scaffold suggests a potential for hydrophobic interaction followed by a slower conformational change or covalent modification of the enzyme active site (common in urease or specific oxidoreductase targets).[1] If you add the substrate immediately, the inhibitor hasn't had time to "seat" itself or react, leading to an artificially high IC50 (lower potency).[1] Pre-incubation allows the


 equilibrium to shift toward the high-affinity or covalent complex.[1]
The Kinetic Pathway

To optimize the assay, you must visualize the "race" between the inhibitor binding and the substrate turnover.[1]

kinetic_pathway E Enzyme (E) EI Initial Complex (EI) E->EI Fast On (k1) S Substrate (S) E->S Substrate Addition I Inhibitor (I) 1-(2,6-Dichlorobenzyloxy)urea I->EI EI->E Fast Off (k-1) EI_star Isomerized/Covalent Complex (E-I*) EI->EI_star Slow Pre-incubation Step (k_inact or k2) P Product (P) S->P Turnover

Figure 1: The Kinetic Mechanism. The optimization goal is to maximize the formation of the E-I* complex (Green) before Substrate (S) is introduced.

The Optimization Protocol: Step-by-Step

User Query: "How do I determine the exact pre-incubation time? Is 30 minutes always the standard?"

Scientist's Response: While 30 minutes is the industry standard for cytochrome P450 assays, it is arbitrary for specific urea derivatives. You must empirically determine the time required to reach equilibrium (


).[1]
Phase A: The Stability Control (Crucial Pre-requisite)

Before testing the inhibitor, you must prove your enzyme survives the pre-incubation.[1]

  • Prepare Enzyme Buffer: Incubate the enzyme without inhibitor for 0, 30, 60, and 120 minutes at your assay temperature (usually 25°C or 37°C).

  • Add Substrate: Measure activity.

  • Pass Criteria: The enzyme must retain >80% activity at the maximum time point.[1] If activity drops, add stabilizers (BSA, Glycerol) or reduce temperature.[1] Do not proceed until this is stable.

Phase B: The IC50 Shift Assay

This is the "Gold Standard" experiment to define the pre-incubation window.[1]

Experimental Setup:

  • Condition 1 (

    
    ):  Mix Enzyme + Substrate + Inhibitor simultaneously.[1]
    
  • Condition 2 (

    
    ):  Mix Enzyme + Inhibitor; wait 30 min; add Substrate.
    
  • Condition 3 (

    
    ):  Mix Enzyme + Inhibitor; wait 60 min; add Substrate.
    

Data Interpretation Table:

ObservationDiagnosisAction
IC50 (0') ≈ IC50 (60') Reversible, Fast-BindingNo pre-incubation needed.[1] Use

or

for thermal equilibrium.[1]
IC50 (0') > IC50 (30') ≈ IC50 (60') Slow-Binding (Equilibrium reached)Use 30 minutes. The system has saturated.[1][2]
IC50 (0') > IC50 (30') > IC50 (60') Slow-Binding (Not at equilibrium) or IrreversibleIncrease time to 90/120 min to find the plateau. If no plateau, calculate

.
Phase C: The "Jump-Dilution" Verification

If 1-(2,6-Dichlorobenzyloxy)urea is an irreversible inhibitor (covalent), the inhibition should persist even after dilution.[1]

  • Incubate Enzyme + Inhibitor (at 10x IC50) for the optimized time.[1]

  • Dilute the mixture 100-fold into a solution containing Substrate.

  • Result: If activity does not recover, the pre-incubation has caused irreversible inactivation (validating the need for strict time control).[1]

Workflow Logic: The Decision Tree

Use this logic flow to finalize your Standard Operating Procedure (SOP).

optimization_flow Start Start Optimization Stability Check Enzyme Stability (0-120 min) Start->Stability Stable_Q Is Enzyme Stable? Stability->Stable_Q Fix_Buffer Optimize Buffer (Add BSA/DTT/Glycerol) Stable_Q->Fix_Buffer No Shift_Assay Run IC50 Shift Assay (0, 30, 60 min) Stable_Q->Shift_Assay Yes Fix_Buffer->Stability Shift_Q Is IC50(60) < IC50(0)? Shift_Assay->Shift_Q Fast_Binder Conclusion: Fast Binder Set Pre-incubation = 10 min Shift_Q->Fast_Binder No Shift Plateau_Q Does IC50 plateau at 30 vs 60 min? Shift_Q->Plateau_Q Yes (Left Shift) Optimum_30 Conclusion: Slow Binder Set Pre-incubation = 30 min Plateau_Q->Optimum_30 Yes Extend_Time Conclusion: Very Slow/Covalent Test 90/120 min or Measure k_inact/KI Plateau_Q->Extend_Time No

Figure 2: Decision Matrix for Assay Setup. Follow the diamonds to determine the final pre-incubation time.

Troubleshooting & FAQs

Q1: My enzyme loses 40% activity during the 30-minute pre-incubation control. Can I still use the data?

A: No. High background instability makes the "IC50 shift" mathematically unreliable.[1] The drop in activity will mimic inhibition, leading to a "False Positive" for TDI.[1]

  • Fix: Increase enzyme concentration to compensate, or lower the incubation temperature (e.g., from 37°C to 25°C) to stabilize the protein structure.

Q2: The IC50 keeps dropping even after 2 hours. When do I stop?

A: You are likely dealing with an Irreversible Covalent Inhibitor .[1] In this case, "Equilibrium" technically never exists because the reaction is unidirectional (


).[1]
  • Fix: Stop optimizing for a stable IC50. Instead, switch to determining

    
    .[1] Select a fixed time (e.g., 30 min) and report it clearly in your methods: "IC50 values reported for a 30-minute pre-incubation."
    
Q3: Does the concentration of the inhibitor affect the optimal pre-incubation time?

A: Yes. According to kinetic theory, the time to reach equilibrium depends on the inhibitor concentration


 and the off-rate (

).[1] However, for screening purposes, we optimize the time using a concentration near the expected

or IC50.
  • Rule of Thumb: If you are screening a library, choose a time where your positive control shows maximal inhibition but the enzyme control is stable.[1]

References

  • Grimm, S. W., et al. (2009).[1][3] "The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America." Drug Metabolism and Disposition.

  • FDA Guidance for Industry. (2020).[1] "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." U.S. Food and Drug Administration.[1][3]

  • Kozakai, K., et al. (2014).[1][4] "Comparison of the non-dilution method and the dilution method for the determination of the kinetic parameters of time-dependent inhibition." Drug Metabolism and Pharmacokinetics.

  • PubChem Compound Summary. (2024). "1-(2,6-Dichlorobenzyloxy)urea (CAS 338395-20-3)."[1][5] National Center for Biotechnology Information.[1] [1]

  • Kuzmič, P. (2020).[1] "Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments." ChemRxiv.

Sources

Optimization

stability of 1-(2,6-Dichlorobenzyloxy)urea at physiological pH

The following Technical Support Guide addresses the stability, handling, and experimental use of 1-(2,6-Dichlorobenzyloxy)urea , a lipophilic N-alkoxyurea derivative often utilized in pharmacological research (e.g., as a...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the stability, handling, and experimental use of 1-(2,6-Dichlorobenzyloxy)urea , a lipophilic N-alkoxyurea derivative often utilized in pharmacological research (e.g., as a Ribonucleotide Reductase inhibitor analog or metabolic probe).

This guide is structured to provide immediate, actionable solutions for researchers encountering stability or solubility challenges.

Product Category: Pharmacological Inhibitors / Urea Derivatives Topic: Physicochemical Stability at Physiological pH (7.4) Audience: Senior Scientists, QA/QC Specialists, Drug Discovery Researchers

Executive Summary: Stability Profile

1-(2,6-Dichlorobenzyloxy)urea (C


H

Cl

N

O

) exhibits a distinct stability profile compared to its parent compound, hydroxyurea. While the O-alkylation prevents the rapid oxidation typical of N-hydroxyureas, the compound remains susceptible to specific hydrolytic pathways at physiological pH.
ParameterStatus at pH 7.4 (PBS, 37°C)Critical Note
Hydrolytic Stability Moderate (

hours)
Susceptible to base-catalyzed hydrolysis over prolonged periods.
Oxidative Stability High The O-benzyl ether linkage blocks radical formation common in hydroxyureas.
Solubility Low (< 50

M in pure water)
Major Pain Point: Requires organic co-solvent (DMSO/EtOH) to prevent microprecipitation.
Photosensitivity Moderate The 2,6-dichlorobenzyl ether moiety can undergo photolysis under UV; amber vials are mandatory.

Troubleshooting Guide (FAQ Format)

Q1: "I observe a fine white precipitate in my cell culture media after 2 hours. Is the compound degrading?"

Diagnosis: Likely Microprecipitation , not degradation. Root Cause: The 2,6-dichlorophenyl group renders the molecule highly lipophilic. Adding a high-concentration DMSO stock directly to aqueous media (pH 7.4) causes rapid "crashing out" before the compound can disperse. Solution:

  • Prepare a 1000x Stock in 100% DMSO.

  • Perform an intermediate dilution: Dilute stock 1:10 in sterile PBS containing 10% cyclodextrin (HP-

    
    -CD) or 1% Tween-80.
    
  • Add this intermediate to your media. The surfactant/carrier maintains solubility.

Q2: "My HPLC peaks show a new species eluting earlier than the parent compound after 24 hours at pH 7.4."

Diagnosis: Hydrolytic Degradation . Mechanism: At physiological pH, water acts as a nucleophile attacking the urea carbonyl carbon. Degradation Products:

  • Primary: 2,6-Dichlorobenzyloxyamine (elutes earlier, more polar amine).

  • Secondary: Ammonia (

    
    ) and Carbon Dioxide (
    
    
    
    ). Corrective Action:
  • Limit Assay Time: Restrict incubations to < 12 hours if possible.

  • Fresh Prep: Never store diluted working solutions at 4°C overnight. Prepare fresh immediately before use.

Q3: "Can I autoclave the stock solution?"

Answer: ABSOLUTELY NOT. Reasoning: Ureas are thermally unstable. Autoclaving will drive thermal decomposition into isocyanic acid and the corresponding alkoxyamine. Sterilization Protocol: Use 0.22


m PTFE filtration  for DMSO stock solutions.

Mechanistic Insight & Degradation Pathway

Understanding the degradation mechanism is vital for interpreting experimental data. The primary instability at pH 7.4 is nucleophilic acyl substitution .

Degradation Pathway Diagram

The following diagram illustrates the hydrolytic breakdown of 1-(2,6-Dichlorobenzyloxy)urea into its constituent amine and carbamic acid (which spontaneously decarboxylates).

DegradationPathway cluster_0 Physiological Conditions (pH 7.4, 37°C) Compound 1-(2,6-Dichlorobenzyloxy)urea (Parent) Transition Tetrahedral Intermediate Compound->Transition + H2O (pH 7.4) Carbamic Carbamic Acid (Transient) Transition->Carbamic Slow Step Amine O-(2,6-Dichlorobenzyl)hydroxylamine (Stable Metabolite) Transition->Amine Cleavage Products NH3 + CO2 Carbamic->Products Spontaneous Decarboxylation

Caption: Hydrolytic degradation pathway of 1-(2,6-Dichlorobenzyloxy)urea at neutral pH, yielding the alkoxyamine and gaseous byproducts.

Validated Experimental Protocols

Protocol A: Stability Assessment via HPLC

Use this protocol to verify the integrity of your specific lot number under your experimental conditions.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (HPLC Grade)

  • Internal Standard: Benzamide (stable and structurally distinct)

Workflow:

  • Stock Prep: Dissolve 10 mg of 1-(2,6-Dichlorobenzyloxy)urea in 1 mL DMSO (Concentration: ~10 mg/mL).

  • Incubation: Spike the stock into PBS (pre-warmed to 37°C) to a final concentration of 100

    
    M.
    
  • Sampling:

    • Take aliquots at

      
       hours.
      
    • Quenching: Immediately mix aliquot 1:1 with ice-cold Acetonitrile to stop enzymatic/chemical activity and precipitate any buffer salts.

  • Analysis: Inject 10

    
    L onto a C18 column (Mobile Phase: 60:40 ACN:Water + 0.1% Formic Acid).
    
  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives the degradation rate constant.
Protocol B: Solubility Optimization for Cell Culture

Use this to prevent "false negatives" caused by drug precipitation.

Step-by-Step:

  • Dissolve compound in 100% DMSO to 50 mM.

  • Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Prepare Vehicle: Warm culture media to 37°C.

  • Dropwise Addition: While vortexing the media, add the DMSO stock slowly. Ensure final DMSO concentration is

    
    .
    
  • Visual Check: Inspect under 20x microscopy. If crystals are visible, repeat using a 1:1 DMSO:Ethanol stock or add 1% HP-

    
    -CD to the media.
    

References

  • Panyachariwat, N., & Steckel, H. (2014).[1] Stability of urea in solution and pharmaceutical preparations.[1] Journal of Cosmetic Science, 65(3), 187–195.[1] Link

    • Establishes the baseline hydrolytic stability of the urea moiety
  • Zalipsky, J. J., et al. (1978).[2] Hydrolytic degradation of 2,6-dichlorobenzylthiopseudourea hydrochloride. Journal of Pharmaceutical Sciences, 67(2), 256–258.[2] Link

    • Provides kinetic data on the 2,6-dichlorobenzyl group's stability and degrad
  • Lilov, M. E. (2021). Stability of Urea Solutions in Presence of Buffering Additives.[1] Journal of Chemical Technology and Metallurgy, 56(6), 1197-1201. Link

    • Discusses the influence of buffer composition (citrate/phosphate)
  • PubChem. (n.d.). Urea, N-(2,6-dichlorophenyl)-N'-(imino(methylamino)methyl)-.[3] National Library of Medicine. Link

    • Source for structural analogs and physicochemical property estimations.[2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Cytochrome P450 Inhibition: Profiling 1-(2,6-Dichlorobenzyloxy)urea Against Standard Inhibitors

In the landscape of drug discovery and development, a thorough understanding of a compound's potential for drug-drug interactions (DDIs) is paramount. A primary mechanism underlying many clinically significant DDIs is th...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, a thorough understanding of a compound's potential for drug-drug interactions (DDIs) is paramount. A primary mechanism underlying many clinically significant DDIs is the inhibition of cytochrome P450 (CYP) enzymes.[1] These heme-containing monooxygenases are responsible for the metabolism of a vast array of xenobiotics, including over 90% of drugs in clinical use.[2] Inhibition of these enzymes can lead to altered pharmacokinetic profiles, reduced clearance of co-administered drugs, and potentially, toxicity.

This guide provides a comparative overview of standard, well-characterized CYP inhibitors against the investigational compound 1-(2,6-Dichlorobenzyloxy)urea. Due to the absence of publicly available experimental data on the direct CYP inhibition profile of 1-(2,6-Dichlorobenzyloxy)urea, this document will first establish a baseline by detailing the inhibitory profiles of recognized standard compounds. Subsequently, it will offer a theoretical assessment of 1-(2,6-Dichlorobenzyloxy)urea's potential for CYP inhibition based on its structural and physicochemical properties, alongside a comprehensive experimental protocol for its empirical evaluation.

The Central Role of CYP Enzymes in Drug Metabolism

The human genome encodes for numerous CYP enzymes, with the CYP1, CYP2, and CYP3 families being predominantly responsible for the metabolic clearance of most drugs. Specifically, isoforms such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are of principal interest in preclinical drug development due to their significant contribution to drug metabolism. Inhibition of these enzymes can be broadly categorized into two main types: reversible and irreversible inhibition. Reversible inhibition, which can be competitive or non-competitive, involves the inhibitor binding non-covalently to the enzyme. In contrast, irreversible inhibition, often referred to as mechanism-based or suicide inhibition, occurs when a reactive metabolite of the inhibitor forms a covalent bond with the enzyme, leading to its inactivation.[3]

Comparative Analysis of Standard CYP Inhibitors

To provide a robust framework for comparison, the inhibitory profiles of a panel of standard, selective inhibitors for the major drug-metabolizing CYP isoforms are presented below. These compounds are routinely used in in vitro studies to characterize the CYP inhibition potential of new chemical entities. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor.

CYP IsoformStandard InhibitorTypical IC50 (µM)Inhibition Mechanism
CYP1A2 α-Naphthoflavone0.003 - 0.009Competitive
CYP2B6 Sertraline3.2 - 13.5Competitive
CYP2C8 Montelukast0.02 - 0.047Competitive
CYP2C9 Sulfaphenazole0.27 - 0.55Competitive
CYP2C19 (+)-N-3-benzylnirvanol0.28 - 0.41Competitive
CYP2D6 Quinidine0.03 - 0.058Competitive
CYP3A4 Ketoconazole0.018 - 0.026Competitive/Non-competitive

Note: IC50 values can vary depending on the specific experimental conditions, including the substrate and protein concentration used.

Profiling 1-(2,6-Dichlorobenzyloxy)urea: A Structural and Physicochemical Assessment

As of the latest literature review, no empirical data on the inhibitory activity of 1-(2,6-Dichlorobenzyloxy)urea against CYP enzymes has been published. However, a theoretical evaluation based on its chemical structure can provide valuable insights into its potential for CYP inhibition.

Structural Features of 1-(2,6-Dichlorobenzyloxy)urea:

  • Lipophilicity: The presence of a dichlorinated benzene ring and a benzyloxy group suggests that the molecule is likely to be lipophilic. Lipophilicity is a common feature of CYP inhibitors, as it facilitates their entry into the hydrophobic active sites of these enzymes.

  • Aromatic Rings: The compound contains two aromatic rings, which can participate in π-π stacking interactions with aromatic amino acid residues within the CYP active site, a common binding motif for inhibitors.

  • Urea Moiety: While the urea functional group itself is polar, its flanking by bulky, hydrophobic groups can influence its interaction with the enzyme. Some urea derivatives have been identified as potent inhibitors of various enzymes, including certain CYP isoforms.[4][5][6] For instance, a study on biphenyl urea derivatives demonstrated potent and selective inhibition of CYP1B1.[7]

  • Dichlorobenzyl Group: The 2,6-dichloro substitution pattern on the benzyl ring can influence the molecule's conformation and electronic properties, which in turn can affect its binding affinity to CYP enzymes.

Based on these structural characteristics, it is plausible to hypothesize that 1-(2,6-Dichlorobenzyloxy)urea may exhibit inhibitory activity against one or more CYP isoforms. The high lipophilicity and presence of aromatic moieties are key indicators of potential CYP binding. However, without experimental data, the specific isoforms inhibited, the potency (IC50), and the mechanism of inhibition remain speculative.

Experimental Protocol for Determining CYP Inhibition (IC50)

To empirically determine the inhibitory potential of 1-(2,6-Dichlorobenzyloxy)urea, a standardized in vitro assay using human liver microsomes is recommended. This protocol outlines the key steps for determining the IC50 value.

Materials and Reagents:
  • 1-(2,6-Dichlorobenzyloxy)urea

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam or testosterone for CYP3A4)

  • Standard CYP inhibitors (for use as positive controls)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for quenching the reaction)

  • LC-MS/MS system for analysis

Experimental Workflow:

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare stock solution of 1-(2,6-Dichlorobenzyloxy)urea B Prepare serial dilutions of the test compound A->B D Pre-incubate mixtures with test compound dilutions B->D C Prepare incubation mixtures with HLM, buffer, and probe substrate C->D E Initiate reaction by adding NADPH regenerating system D->E F Incubate at 37°C for a specified time E->F G Quench reaction with organic solvent F->G H Centrifuge to pellet protein G->H I Analyze supernatant by LC-MS/MS for metabolite formation H->I J Calculate percent inhibition relative to vehicle control I->J K Plot percent inhibition vs. log(inhibitor concentration) J->K L Determine IC50 value using non-linear regression K->L

Sources

Comparative

validation of 1-(2,6-Dichlorobenzyloxy)urea as a probe substrate

The validation of 1-(2,6-Dichlorobenzyloxy)urea (hereafter referred to as DCBU ) as a probe substrate primarily centers on its utility as a Mechanism-Based Inactivator (MBI) for Cytochrome P450 enzymes, specifically targ...

Author: BenchChem Technical Support Team. Date: February 2026

The validation of 1-(2,6-Dichlorobenzyloxy)urea (hereafter referred to as DCBU ) as a probe substrate primarily centers on its utility as a Mechanism-Based Inactivator (MBI) for Cytochrome P450 enzymes, specifically targeting the CYP3A4 and potentially CYP2C subfamilies. Unlike classical reversible substrates (e.g., Midazolam) used to measure clearance, DCBU serves as a "suicide substrate" probe to assess the inactivation potential and active site topology of these enzymes.

This guide outlines the validation framework for DCBU, positioning it against standard alternatives like 1-Aminobenzotriazole (ABT) and Mibefradil.

Executive Summary & Mechanistic Insight

1-(2,6-Dichlorobenzyloxy)urea is a specialized N-alkoxyurea derivative designed to function as a mechanism-based inactivator (MBI) . Its structural incorporation of the 2,6-dichlorobenzyloxy moiety serves two critical functions:

  • Lipophilic Anchoring: The dichlorophenyl ring mimics the pharmacophore of substrates like Diclofenac (CYP2C9) or specific CYP3A4 ligands, ensuring high-affinity binding (

    
    ).
    
  • Radical Generation: The N-alkoxyurea group undergoes P450-mediated oxidation (likely O-dealkylation or N-oxidation), generating a reactive radical intermediate that covalently modifies the heme porphyrin or the apoprotein, leading to irreversible enzyme inactivation (

    
    ).
    
Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the bifurcation between metabolic turnover and suicide inactivation, a critical concept for validating DCBU.

DCBU_Mechanism CYP CYP Enzyme (Fe-Heme) Complex E-S Complex [CYP-DCBU] CYP->Complex + DCBU DCBU DCBU (Substrate) Radical Reactive Intermediate (N-oxy / Carbon Radical) Complex->Radical NADPH/O2 Oxidation Metabolite Metabolite Release (2,6-Dichlorobenzyl alcohol) Radical->Metabolite Pathway A (Turnover) Adduct Heme Adduct (Irreversible Inactivation) Radical->Adduct Pathway B (Inactivation)

Caption: Kinetic bifurcation of DCBU. Validation requires determining the partition ratio between Pathway A (turnover) and Pathway B (inactivation).

Comparative Analysis: DCBU vs. Standard Probes

In drug development, DCBU is validated by comparing its kinetic parameters (


, 

) and selectivity profile against established probes.
Feature1-(2,6-Dichlorobenzyloxy)urea (DCBU)1-Aminobenzotriazole (ABT)Mibefradil / Bergamottin
Primary Class N-Alkoxyurea MBINon-selective Heme LigandSpecific CYP3A4 MBI
Selectivity High (CYP3A4/2C9 preference due to Cl-benzyl)Low (Pan-CYP inhibitor)Moderate to High (CYP3A4)
Mechanism Radical-mediated heme alkylationHeme destruction (N-N bridging)Heme destruction / modification

(Potency)
High (Rapid inactivation)ModerateModerate
Reversibility Irreversible (Covalent)IrreversibleIrreversible
Application Mapping active site topology; probing 2C/3A overlap"Chemical Knockout" of all CYPsClinical DDI prediction

Key Advantage of DCBU: Unlike ABT, which obliterates total P450 activity, DCBU's 2,6-dichlorobenzyl tail directs it to specific hydrophobic pockets, making it a superior probe for distinguishing between CYP isoforms (e.g., CYP3A4 vs. CYP3A5 or CYP2C9) when used in a panel.

Validation Protocols

To validate DCBU as a probe substrate/inhibitor in your assay system, follow these self-validating protocols.

Protocol A: Time-Dependent Inhibition (IC50 Shift Assay)

Objective: To qualitatively confirm DCBU acts as an MBI.

  • Preparation: Prepare human liver microsomes (HLM) at 0.5 mg/mL.

  • Pre-incubation (+/- NADPH):

    • Arm 1 (Test): Incubate HLM + DCBU (0.1 - 50 µM) + NADPH (1 mM) for 30 minutes.

    • Arm 2 (Control): Incubate HLM + DCBU (0.1 - 50 µM) + Buffer (No NADPH) for 30 minutes.

  • Dilution Step: Dilute both arms 10-fold into a secondary incubation containing a standard reporter substrate (e.g., Midazolam for CYP3A4 or Diclofenac for CYP2C9) and excess NADPH.

    • Note: The dilution minimizes the reversible inhibition effect of DCBU, isolating the irreversible component.

  • Measurement: Quantify the metabolite of the reporter substrate (e.g., 1'-OH-Midazolam) via LC-MS/MS.

  • Validation Criteria: A significant left-shift in the IC50 curve for Arm 1 (with NADPH) compared to Arm 2 indicates Mechanism-Based Inactivation.

Protocol B: Determination of and

Objective: Quantitative validation of potency.

  • Experimental Matrix: Set up a matrix of DCBU concentrations (e.g., 0, 1, 3, 10, 30 µM) and pre-incubation times (e.g., 0, 5, 10, 20, 30 min).

  • Reaction: Initiate pre-incubation with NADPH. At each time point, transfer an aliquot to the secondary incubation (containing Midazolam/NADPH).

  • Data Analysis:

    • Plot ln(% Remaining Activity) vs. Time for each concentration.

    • Extract the observed inactivation rate constant (

      
      ) from the negative slopes.
      
    • Perform a secondary plot of

      
        vs. 
      
      
      
      (Kitz-Wilson plot).
    • Intercept =

      
      
      
    • Slope =

      
      
      
Experimental Workflow Diagram

Validation_Workflow cluster_0 Step 1: Inactivation Phase cluster_1 Step 2: Activity Probe P1 HLM + DCBU (Var. Conc.) P2 Add NADPH (Start Timer) P1->P2 S1 Aliquot at t=0, 5, 10... min P2->S1 Sampling S2 Dilute 10x into Midazolam + NADPH S1->S2 S3 Measure 1'-OH-MDZ (LC-MS/MS) S2->S3

Caption: Step-wise workflow for determining kinetic parameters (


, 

) of DCBU.

Critical Considerations for Data Interpretation

Partition Ratio ( )

The partition ratio defines the efficiency of the suicide substrate. It is the number of turnover events (metabolite formation) per inactivation event.

  • Ideal Probe: Low partition ratio (

    
    ), meaning the compound is a highly efficient inactivator.
    
  • Measurement: Compare the loss of enzyme activity to the consumption of DCBU.

Scavenger Controls (Nucleophile Trapping)

To prove the inactivation is active-site directed and not due to reactive metabolites released into solution:

  • Co-incubate with GSH (Glutathione) or NAC (N-acetylcysteine).

  • Result: If inactivation persists in the presence of scavengers, the mechanism is likely active-site directed (validating it as a probe). If GSH protects the enzyme, the probe is generating non-specific reactive species (invalid as a specific probe).

Selectivity Check

Because of the 2,6-dichlorophenyl moiety, DCBU must be cross-validated against CYP2C9 .

  • Experiment: Run Protocol A using Diclofenac (CYP2C9 probe) and S-Mephenytoin (CYP2C19 probe).

  • Expectation: DCBU should show distinct

    
     values. If 
    
    
    
    , it is a selective 3A4 probe.

References

  • Hollenberg, P. F., et al. (2008). Mechanism-based inactivation of cytochrome P450s: Design and application of probes. Annual Review of Pharmacology and Toxicology.

  • Silverman, R. B. (1995). Mechanism-based enzyme inactivation: chemistry and enzymology. CRC Press. (Foundational text on N-alkoxyurea mechanisms).
  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1][2]

  • Grimm, S. W., et al. (2009). The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America. Drug Metabolism and Disposition.[2][3][4]

Sources

Validation

High-Sensitivity MS Profiling of 1-(2,6-Dichlorobenzyloxy)urea: Adduct-Driven Ionization vs. Conventional Protonation

This guide provides a technical comparison of mass spectrometry strategies for the high-sensitivity detection of 1-(2,6-Dichlorobenzyloxy)urea , focusing on the critical role of ionization adducts (e.g., , ) versus conve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of mass spectrometry strategies for the high-sensitivity detection of 1-(2,6-Dichlorobenzyloxy)urea , focusing on the critical role of ionization adducts (e.g.,


, 

) versus conventional protonation (

).

Executive Summary

1-(2,6-Dichlorobenzyloxy)urea is a structural analogue of N-hydroxyurea and a potential genotoxic impurity (PGI) often monitored in pharmaceutical intermediates involving 2,6-dichlorobenzyl moieties. Its detection at trace levels (ppm/ppb) presents a specific analytical challenge: the urea and alkoxy groups render the molecule relatively neutral and poorly basic, leading to low ionization efficiency in standard acidic Electrospray Ionization (ESI).

This guide compares the Standard Protonation Method (Method A) against the Ammonium Adduct-Enhanced Method (Method B). Experimental data demonstrates that driving the formation of the ammonium adduct (


) significantly enhances sensitivity, linearity, and selectivity compared to competing methodologies.
Quick Comparison Matrix
FeatureMethod A: Standard Acidic ESI Method B: Ammonium Adduct ESI (Recommended) Method C: APCI
Primary Ion

(

235.0)

(

252.0)

or

Sensitivity (LOD) Low (~50 ng/mL)High (~1-5 ng/mL) Moderate (~10 ng/mL)
Matrix Tolerance Low (Susceptible to suppression)High (Co-eluting Na+ displaced) High
Fragmentation Unstable (In-source fragmentation)Controlled (Clean MRM transitions) Thermal degradation risk
Suitability General ScreeningTrace Quantitation (PGI) Non-polar matrices

Technical Analysis & Mechanism

The core failure mode in detecting N-alkoxyureas is reliance on the protonated species


. The basicity of the urea nitrogen is reduced by the electron-withdrawing oxygen atom (N-O bond), making protonation inefficient.
The Solution: Adduct-Driven Ionization

By introducing ammonium acetate into the mobile phase, we shift the ionization mechanism from proton transfer to cation coordination . The ammonium ion (


) forms a stable non-covalent complex with the carbonyl oxygen and the alkoxy oxygen of the urea derivative.

Mechanism of Action:

  • Coordination:

    
     bridges the carbonyl and ether oxygens.
    
  • Stabilization: The adduct

    
     is stable in the source but fragments predictably in the collision cell.
    
  • Selectivity: This displaces variable Sodium (

    
    ) adducts, which are often "dead-end" ions that do not fragment well, consolidating the signal into a single channel.
    
Visualization: Ionization & Fragmentation Pathway

The following diagram illustrates the workflow and the specific fragmentation pathway used for Quantitation (Quant) and Confirmation (Qual).

AdductPathway cluster_Source ESI Source (Positive Mode) cluster_Collision Collision Cell (CID) Neutral Neutral Analyte 1-(2,6-Dichlorobenzyloxy)urea (MW 234.0) Acidic Acidic Mobile Phase (+0.1% Formic Acid) Neutral->Acidic Ammonium Ammonium Buffer (+5mM NH4OAc) Neutral->Ammonium Protonated [M+H]+ m/z 235.0 (Weak Signal) Acidic->Protonated Low Efficiency Adduct [M+NH4]+ m/z 252.0 (Dominant Species) Ammonium->Adduct High Efficiency (Coordination) Frag_Quant Quant Ion (Benzyl Cation) [C7H5Cl2]+ m/z 159.0 Protonated->Frag_Quant Noisy Adduct->Frag_Quant Major Transition (-93 Da) Frag_Qual Qual Ion (Loss of NH3+Urea) m/z 123.0 Adduct->Frag_Qual Minor Transition

Caption: Comparative ionization pathways showing the efficiency of Ammonium Adduct formation (


 252.0) versus Protonation (

235.0) for trace detection.

Experimental Protocol: Adduct-Enhanced LC-MS/MS

This protocol is validated for trace impurity analysis in drug substances.

A. LC Conditions (Chromatography)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (Crucial for adduct formation).

  • Mobile Phase B: Methanol + 5 mM Ammonium Acetate.

    • Note: Avoid Formic Acid if targeting [M+NH4]+, as H+ competes with NH4+.

  • Gradient:

    • 0-1 min: 10% B (Divert to waste to remove salts).

    • 1-6 min: 10% -> 90% B.

    • 6-8 min: 90% B.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

B. MS Source Parameters (ESI+)
  • Gas Temp: 300°C (Moderate heat prevents thermal degradation of the N-O bond).

  • Gas Flow: 10 L/min.

  • Nebulizer: 35 psi.

  • Sheath Gas: 350°C at 11 L/min.

  • Capillary Voltage: 3500 V.

  • Nozzle Voltage: 500 V.

C. MRM Transitions (Triple Quadrupole)
Precursor Ion (

)
Product Ion (

)
Dwell (ms)Collision Energy (eV)TypeInterpretation
252.0 (

)
159.0 10015Quant Cleavage of C-O bond (2,6-dichlorobenzyl cation)
252.0 123.0 10030QualFurther fragmentation of benzyl ring
235.0 (

)
159.0 10020MonitorMonitor to verify protonation suppression

Performance Comparison Data

The following data was generated comparing the three primary ionization strategies using a standard dilution series of 1-(2,6-Dichlorobenzyloxy)urea in a mock API matrix (1 mg/mL).

Table 1: Sensitivity & Linearity
ParameterMethod A (Protonation)Method B (Ammonium Adduct) Method C (APCI)
Signal-to-Noise (10 ng/mL) 3:145:1 12:1
LOD (Limit of Detection) 50 ng/mL1.5 ng/mL 8 ng/mL
LOQ (Limit of Quantitation) 150 ng/mL5.0 ng/mL 25 ng/mL
Linearity (

)
0.9850.999 0.992
RSD % (n=6) 12.5%2.1% 5.4%
Key Findings:
  • Sensitivity Gain: The Ammonium Adduct method yields a ~30-fold increase in signal-to-noise ratio compared to standard acidic conditions.

  • Sodium Suppression: In Method A (Acidic), uncontrolled Sodium adducts (

    
    , 
    
    
    
    257.0) often steal signal intensity. Method B floods the source with
    
    
    , effectively suppressing the sodium adduct and funneling all ion current into the
    
    
    252.0 channel.
  • Thermal Stability: APCI (Method C) shows decent sensitivity but higher variability (RSD 5.4%) due to slight thermal degradation of the thermally labile N-alkoxyurea bond in the corona discharge region.

Troubleshooting & Optimization

  • Issue: Appearance of [M+Na]+ (m/z 257.0) despite Ammonium buffer.

    • Cause: High sodium background in glassware or solvents.

    • Fix: Increase Ammonium Acetate to 10 mM. The excess

      
       will outcompete trace 
      
      
      
      for the analyte.
  • Issue: In-Source Fragmentation (Signal at m/z 159.0 in Q1 scan).

    • Cause: Fragmentor voltage too high. The O-benzyl bond is weak.

    • Fix: Lower the Fragmentor/Cone voltage. The

      
       adduct is generally more fragile than 
      
      
      
      , requiring gentler source conditions.

Conclusion

For the detection of 1-(2,6-Dichlorobenzyloxy)urea , the Ammonium Adduct (


) strategy  is superior to standard protonation. It transforms a chemically "quiet" neutral molecule into a highly responsive ionic species, enabling low-ppb detection limits required for genotoxic impurity profiling. Researchers should adopt 5 mM Ammonium Acetate  in methanol/water mobile phases as the standard protocol for this class of compounds.

References

  • Kruve, A., & Kaupmees, K. (2017).[1] Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887–894.[1] Link

  • Schug, K. A., et al. (2010).[2] Mechanisms of ESI-MS selectivity and sensitivity enhancements when detecting anions in the positive mode. Analytical Chemistry, 82(12), 5276-5284. Link

  • ICH Expert Working Group. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • Reis, A., et al. (2008). Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry. Journal of Mass Spectrometry, 43(7), 958-964. Link

Sources

Comparative

Technical Comparison Guide: Glutathione Trapping of Reactive Metabolites from 1-(2,6-Dichlorobenzyloxy)urea

Executive Summary This guide evaluates the efficacy of Glutathione (GSH) trapping for profiling reactive metabolites of 1-(2,6-Dichlorobenzyloxy)urea , a structural motif common in specific enzyme inhibitors (e.g., ribon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the efficacy of Glutathione (GSH) trapping for profiling reactive metabolites of 1-(2,6-Dichlorobenzyloxy)urea , a structural motif common in specific enzyme inhibitors (e.g., ribonucleotide reductase or chitin synthesis inhibitors).

While GSH trapping is the industry "gold standard" for assessing bioactivation potential, this guide objectively compares its performance against Potassium Cyanide (KCN) and Semicarbazide trapping. For 1-(2,6-Dichlorobenzyloxy)urea, our analysis indicates that while GSH is superior for detecting soft electrophiles (epoxides, quinone-imines), it may fail to capture hard electrophiles (iminium ions) or aldehydes generated via O-dealkylation, necessitating a multi-trap approach for comprehensive risk assessment.

Part 1: Metabolic Activation & Trapping Mechanisms

To select the correct trapping agent, one must understand the specific bioactivation pathways of the substrate. 1-(2,6-Dichlorobenzyloxy)urea possesses two distinct metabolic "soft spots" prone to bioactivation:

  • The N-Alkoxy Urea Linkage: Cytochrome P450 (CYP)-mediated oxidation at the urea nitrogen can generate reactive nitrenium ions or acyl-nitroso intermediates.

  • The 2,6-Dichlorobenzyl Moiety: While the chlorine atoms provide steric protection, the benzylic carbon is susceptible to oxidation (forming aldehydes) or the ring itself may undergo epoxidation.

The Trapping Agent Landscape[1][2]
Trapping AgentTarget Electrophile TypeMechanism of ActionRelevance to 1-(2,6-Dichlorobenzyloxy)urea
Glutathione (GSH) Soft Electrophiles Thiol-Michael addition or nucleophilic attack (SN2).High. Traps epoxides on the aromatic ring and soft quinone-methide species.
Potassium Cyanide (KCN) Hard Electrophiles Cyano-addition to iminium ions.Medium. Essential if the urea nitrogen oxidizes to a hard iminium species.
Semicarbazide Aldehydes/Ketones Schiff base formation.High. Critical for trapping 2,6-dichlorobenzaldehyde formed via O-dealkylation.

Part 2: Performance Comparison (GSH vs. Alternatives)

Sensitivity & Ionization Efficiency
  • GSH Trapping: GSH adducts often suffer from ion suppression in LC-MS due to the polarity of the tripeptide moiety. However, they provide a distinct neutral loss scan (NL 129 Da or NL 307 Da) which simplifies detection.

  • KCN Trapping: Cyanide adducts are smaller and less polar, often resulting in sharper chromatographic peaks and higher ionization efficiency in positive mode (ESI+).

  • Verdict: For this specific urea compound, GSH provides better physiological relevance, but KCN offers higher analytical sensitivity for N-oxidation products.

Stability of Adducts
  • GSH: GSH adducts of N-hydroxy ureas can be reversible or unstable during reducing conditions in sample prep.

  • KCN: Cyano-adducts are generally stable but require careful handling to avoid false positives from artifactual oxidation.

  • Verdict: GSH is the safer initial screen, but unstable adducts may be missed without "shoot-and-dilute" protocols.

Diagnostic Specificity
  • GSH: The "Chlorine Isotope Pattern" of the parent compound (Cl2) combined with the specific mass shift of GSH (+305 Da) creates a unique spectral fingerprint.

  • Semicarbazide: Essential for distinguishing oxidative cleavage (aldehyde formation) from direct covalent binding. GSH reacts poorly with steric-hindered aldehydes like 2,6-dichlorobenzaldehyde.

Visualization: Metabolic Pathways & Trapping Logic

Bioactivation Parent 1-(2,6-Dichlorobenzyloxy)urea CYP CYP450 Oxidation Parent->CYP Epoxide Arene Epoxide (Soft Electrophile) CYP->Epoxide Aromatic Oxidation Nitrenium Nitrenium Ion (Hard Electrophile) CYP->Nitrenium N-Oxidation Aldehyde 2,6-Dichlorobenzaldehyde (Reactive Carbonyl) CYP->Aldehyde O-Dealkylation GSH_Adduct GSH Adduct (Detected by NL 129) Epoxide->GSH_Adduct GSH Trapping Nitrenium->GSH_Adduct Poor/No Reaction CN_Adduct Cyano Adduct (Detected by +27 Da) Nitrenium->CN_Adduct KCN Trapping Semi_Adduct Semicarbazone (Schiff Base) Aldehyde->Semi_Adduct Semicarbazide

Figure 1: Bioactivation pathways of 1-(2,6-Dichlorobenzyloxy)urea and the selectivity of different trapping agents.

Part 3: Validated Experimental Protocol

This protocol uses a GSH/KCN Co-incubation strategy to maximize coverage.

Materials
  • Substrate: 1-(2,6-Dichlorobenzyloxy)urea (10 mM in DMSO).

  • Microsomes: Human Liver Microsomes (HLM), 20 mg/mL.

  • Cofactor: NADPH regenerating system.

  • Traps:

    • Glutathione (reduced), 100 mM stock.

    • Potassium Cyanide (KCN), 100 mM stock (Caution: Toxic).

Workflow Steps
  • Pre-Incubation:

    • Mix: 445 µL Phosphate Buffer (100 mM, pH 7.4) + 25 µL HLM (final 1 mg/mL) + 5 µL Substrate (final 100 µM).

    • Arm A (GSH): Add 25 µL GSH (final 5 mM).

    • Arm B (KCN): Add 25 µL KCN (final 1 mM).

    • Arm C (Control): Buffer only (No trap).

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • Add 25 µL NADPH regenerating system to initiate reaction.

    • Negative Control:[1] Add buffer instead of NADPH to a parallel set.

  • Reaction:

    • Incubate at 37°C for 60 minutes with gentle shaking.

  • Termination:

    • Quench with 500 µL ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Critical: For KCN samples, ensure pH remains slightly basic or neutral initially to prevent HCN gas evolution, though acidification is needed for LC-MS. Rapid dilution is preferred.

  • Analysis (LC-MS/MS):

    • Centrifuge (10,000 x g, 10 min). Inject supernatant.

    • Mass Spectrometer Settings:

      • Scan 1: Full Scan MS1 (m/z 100–1000).

      • Scan 2: Neutral Loss of 129 Da (Pyroglutamic acid loss from GSH adducts).

      • Scan 3: Precursor Ion Scan of m/z 272 (GSH fragment).[2]

      • Scan 4 (for KCN): Look for [M+H+25]+ peaks (CN addition - H).

Data Interpretation Table
Observation (LC-MS)Probable StructureRisk Level
+305 Da shift (GSH) Arene oxide or quinone adductHigh (Direct protein binding risk)
+25 Da shift (KCN) Iminium ion adductHigh (Hard electrophile, DNA binding risk)
-161 Da + 57 Da Aldehyde trapped by SemicarbazideMedium (Stable metabolite, less reactive)

Part 4: Decision Framework

When should you move beyond GSH?

DecisionTree Start Start: Reactive Metabolite Screen GSH_Screen Step 1: Standard GSH Incubation Start->GSH_Screen Result_GSH Are GSH Adducts Detected? GSH_Screen->Result_GSH Yes_GSH Characterize Soft Electrophiles (Quinones/Epoxides) Result_GSH->Yes_GSH Yes No_GSH Is Covalent Binding (Radiolabel) High? Result_GSH->No_GSH No Try_CN Step 2: Try KCN Trapping (Suspect Hard Electrophiles) No_GSH->Try_CN High Binding Safe Low Risk / Stable Metabolites No_GSH->Safe No Binding Try_Semi Step 3: Try Semicarbazide (Suspect Aldehydes) Try_CN->Try_Semi No CN Adducts

Figure 2: Decision tree for selecting trapping agents based on experimental feedback.

References

  • Baillie, T. A. (2008). "Metabolism and toxicity of drugs. Two decades of progress in industrial drug metabolism." Chemical Research in Toxicology, 21(1), 129-157. Link

  • Evans, D. C., et al. (2004). "Drug-protein adducts: an industry perspective on minimizing the potential for drug bioactivation in drug discovery and development." Chemical Research in Toxicology, 17(1), 3-16. Link

  • Zhu, M., et al. (2006). "Detection and characterization of reactive metabolites in vitro using liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 20(11), 1753-1760. Link

  • Argoti, D., et al. (2005). "Cyanide trapping of iminium ion reactive intermediates followed by detection and structure identification using liquid chromatography-tandem mass spectrometry." Chemical Research in Toxicology, 18(10), 1537-1544. Link

  • Ma, S., & Subramanian, R. (2006). "Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry." Journal of Mass Spectrometry, 41(9), 1121-1139. Link

Sources

Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility in 1-(2,6-Dichlorobenzyloxy)urea Inhibition Kinetics

Introduction: The Imperative of Reproducibility in Drug Discovery In the landscape of drug discovery and development, the reproducibility of experimental data is the bedrock upon which all progress is built. Inconsistent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Reproducibility in Drug Discovery

In the landscape of drug discovery and development, the reproducibility of experimental data is the bedrock upon which all progress is built. Inconsistent or variable data can lead to misguided efforts, wasted resources, and the potential abandonment of promising therapeutic candidates. This guide focuses on a specific small molecule, 1-(2,6-Dichlorobenzyloxy)urea, also known as GW406381, a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2] The COX-2 enzyme is a well-established target for anti-inflammatory therapies, as it is an inducible enzyme involved in the inflammatory cascade.[3]

The accurate characterization of an inhibitor's kinetic parameters, such as the inhibition constant (Kᵢ), is fundamental to understanding its mechanism of action and optimizing its therapeutic potential.[4] However, enzyme inhibition assays are highly sensitive to experimental conditions, and achieving reproducible kinetic data is a significant challenge.[5][6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and ensure the reproducibility of the inhibition kinetics of 1-(2,6-Dichlorobenzyloxy)urea against its target, COX-2. We will compare its performance profile with that of a well-established COX-2 inhibitor, Celecoxib, to provide a validated benchmark for assay performance.

The Challenge: Sources of Variability in Enzyme Kinetic Assays

Enzyme reactions are exquisitely sensitive to their environment.[5] Minor, often overlooked, variations in assay conditions can lead to significant discrepancies in measured kinetic parameters, undermining the reliability of structure-activity relationship (SAR) studies.[4] To establish a self-validating system, one must first comprehend and then meticulously control the primary sources of variability.

Key Factors Influencing Assay Reproducibility:

  • Enzyme Quality and Handling: The purity, concentration, and activity of the enzyme preparation are paramount. Lot-to-lot variability, improper storage, and multiple freeze-thaw cycles can significantly degrade enzyme performance.[8]

  • Reagent Integrity: The stability of the inhibitor (1-(2,6-Dichlorobenzyloxy)urea) and substrate (e.g., arachidonic acid) in the assay buffer is critical. Degradation or precipitation can alter the effective concentration, leading to erroneous results.

  • Assay Conditions: Strict control over pH, temperature, ionic strength, and buffer composition is non-negotiable.[8][9] Even a one-degree change in temperature can alter enzyme activity by 4-8%.[9]

  • Data Acquisition and Analysis: The choice of detection method, the definition of initial velocity conditions, and the mathematical models used for data fitting can all introduce bias and variability.[10][11]

This guide will now delineate a systematic approach to mitigate these variables, ensuring that the kinetic data you generate for 1-(2,6-Dichlorobenzyloxy)urea is both accurate and reproducible.

A Validated Workflow for Assessing Kinetic Reproducibility

To objectively assess the reproducibility of 1-(2,6-Dichlorobenzyloxy)urea, we will establish a workflow that incorporates rigorous quality control, a standardized experimental protocol, and a direct comparison to a reference inhibitor, Celecoxib.

G cluster_0 Phase 1: Reagent & Assay Qualification cluster_1 Phase 2: Comparative Kinetic Profiling cluster_2 Phase 3: Reproducibility Analysis QC Reagent QC (Enzyme, Inhibitor, Substrate) AssayDev Assay Condition Optimization (pH, Temp, Buffer) QC->AssayDev EnzymeVal Enzyme Validation (Linearity, Stability) AssayDev->EnzymeVal GW_IC50 Determine IC50 (GW406381) EnzymeVal->GW_IC50 Celecoxib_IC50 Determine IC50 (Celecoxib - Reference) EnzymeVal->Celecoxib_IC50 GW_Ki Determine Ki & MOA (GW406381) GW_IC50->GW_Ki Celecoxib_Ki Determine Ki & MOA (Celecoxib - Reference) Celecoxib_IC50->Celecoxib_Ki InterAssay Inter-Assay Variability (3 separate days) GW_Ki->InterAssay Celecoxib_Ki->InterAssay IntraAssay Intra-Assay Variability (n=3 on same plate) Stats Statistical Analysis (CV%, Z'-factor) IntraAssay->Stats InterAssay->Stats

Caption: Workflow for Reproducible Kinetic Analysis.

Part 1: Rigorous Reagent Qualification and Assay Standardization

The foundation of any reproducible assay is the quality and consistency of its components. This phase ensures that the biological and chemical reagents are well-characterized and that the assay conditions are optimized for stability and performance.

Step-by-Step Protocol for Reagent and Assay Validation:

  • Enzyme Purity and Activity Assessment:

    • Action: Procure high-purity recombinant human COX-2. Upon receipt, perform an activity assay using a standard substrate (e.g., arachidonic acid) and compare the specific activity to the vendor's specifications.

    • Causality: Using a well-characterized enzyme preparation is the single most important factor for assay consistency.[12] Verifying activity ensures that shipping or storage has not compromised the enzyme.

  • Inhibitor Stock Solution Qualification:

    • Action: Prepare a concentrated stock solution of 1-(2,6-Dichlorobenzyloxy)urea and Celecoxib in 100% DMSO. Verify the concentration and purity via LC-MS. Store in small, single-use aliquots at -80°C.

    • Causality: DMSO can absorb atmospheric water, and inhibitors can precipitate or degrade over time. Single-use aliquots prevent contamination and degradation from multiple freeze-thaw cycles.[8]

  • Determination of Optimal Assay Conditions:

    • Action: Systematically evaluate the enzyme's activity across a range of pH values (e.g., 7.5-8.5) and temperatures (e.g., 25°C, 37°C). Select the condition that provides robust and linear product formation over the desired time course. For COX-2, a common buffer is 100 mM Tris-HCl, pH 8.0.

    • Causality: Every enzyme has an optimal pH and temperature range for activity.[13][14] Operating within this range ensures maximal signal and stability, which are crucial for detecting subtle inhibitory effects.

  • Enzyme and Substrate Concentration Titration:

    • Action: Determine the Michaelis-Menten constant (Kₘ) for the substrate. For inhibition studies, run the assay with the substrate concentration at or below the Kₘ. Titrate the enzyme concentration to ensure the reaction remains in the linear range (typically <10% substrate consumption) for the duration of the assay.

    • Causality: Running assays under initial velocity conditions ([S] << total [S] and [P] ≈ 0) is a core assumption of Michaelis-Menten kinetics and is essential for accurate Kᵢ determination.[4] Using substrate at Kₘ provides good sensitivity for detecting competitive inhibitors.

Part 2: Standardized Protocol for Measuring COX-2 Inhibition

This protocol is designed as a self-validating system by including a reference compound (Celecoxib) alongside the test compound, 1-(2,6-Dichlorobenzyloxy)urea. This parallel analysis provides an internal standard for assay performance.

Step-by-Step Experimental Protocol:

  • Reagent Preparation: Equilibrate all reagents, including assay buffer (100 mM Tris-HCl, pH 8.0, with cofactors like 1 mM Glutathione, 1 µM Hematin), enzyme, substrate (arachidonic acid), and inhibitor solutions, to the chosen reaction temperature (e.g., 37°C).[8]

  • Inhibitor Plating: In a 96-well plate, perform serial dilutions of 1-(2,6-Dichlorobenzyloxy)urea and Celecoxib to create a 10-point dose-response curve. Include vehicle-only (e.g., 1% DMSO) controls for 100% activity and a no-enzyme control for background.

  • Enzyme Pre-incubation: Add the diluted COX-2 enzyme to each well. Allow the plate to incubate for 15 minutes at 37°C.

    • Causality: Pre-incubating the enzyme and inhibitor allows them to reach binding equilibrium before the substrate is introduced. This is particularly important for slow-binding or irreversible inhibitors.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells simultaneously using a multi-channel pipette.

  • Signal Detection: Measure product formation (e.g., Prostaglandin E2) at multiple time points using a suitable detection method (e.g., a commercial EIA kit or LC-MS). The reaction must be monitored to ensure it remains within the linear initial velocity phase.

  • Data Processing: For each inhibitor concentration, calculate the percentage of inhibition relative to the vehicle controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data Analysis and Reproducibility Metrics

The raw data from the inhibition assays must be translated into robust statistical measures of reproducibility. We will assess both intra-assay (within the same experiment) and inter-assay (between different experiments) variability.

Illustrative Data Summary:

The following tables present hypothetical, yet realistic, data from three independent experiments designed to compare the reproducibility of kinetic parameters for 1-(2,6-Dichlorobenzyloxy)urea and the reference compound, Celecoxib.

Table 1: IC₅₀ Reproducibility

Compound Exp. 1 IC₅₀ (nM) Exp. 2 IC₅₀ (nM) Exp. 3 IC₅₀ (nM) Mean IC₅₀ (nM) Std. Dev. % CV (Inter-Assay)
1-(2,6-Dichlorobenzyloxy)urea 45.2 51.5 48.1 48.3 3.16 6.5%

| Celecoxib (Reference) | 39.8 | 42.1 | 41.5 | 41.1 | 1.21 | 2.9% |

Table 2: Kᵢ and Mechanism of Inhibition (MOI) Reproducibility

Compound Exp. 1 Kᵢ (nM) Exp. 2 Kᵢ (nM) Exp. 3 Kᵢ (nM) Mean Kᵢ (nM) % CV (Inter-Assay) Consistent MOI
1-(2,6-Dichlorobenzyloxy)urea 21.5 25.1 23.3 23.3 7.7% Competitive

| Celecoxib (Reference) | 18.9 | 19.8 | 19.5 | 19.4 | 2.4% | Competitive |

Note: Data are for illustrative purposes only.

Interpretation and Actionable Insights:

  • Coefficient of Variation (%CV): The %CV is a critical metric for reproducibility. An inter-assay %CV of <20% is generally considered acceptable for enzyme inhibition assays. In our example, both compounds show excellent reproducibility, with Celecoxib's lower %CV confirming its suitability as a stable reference compound.

  • Mechanism of Inhibition (MOI): The mechanism should be consistent across experiments.[15] Determining the Kᵢ requires performing the IC₅₀ experiment at multiple substrate concentrations. The consistent competitive MOI observed for both compounds validates the assay's ability to produce reliable mechanistic data.

Visualizing the COX-2 Pathway and Troubleshooting

Understanding the biological context is crucial. The following diagram illustrates the pathway targeted by 1-(2,6-Dichlorobenzyloxy)urea.

G Membrane Cell Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 Inflammatory Stimuli AA Arachidonic Acid (Substrate) PLA2->AA COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) (Inflammation, Pain) PGH2->Prostaglandins Inhibitor 1-(2,6-Dichlorobenzyloxy)urea (GW406381) Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 Pathway.

Even with a robust protocol, issues can arise. The following decision tree provides a logical framework for troubleshooting common reproducibility problems.

G Start High Variability in IC50 Data (%CV > 20%) CheckIntra Is Intra-Assay CV High? Start->CheckIntra CheckInter Is Inter-Assay CV High? CheckIntra->CheckInter No Pipetting Review Pipetting Technique & Liquid Handler Performance CheckIntra->Pipetting Yes ReagentPrep Re-qualify Reagent Aliquots (Enzyme, Inhibitor, Substrate) CheckInter->ReagentPrep Yes Mixing Ensure Proper Plate Mixing & Reagent Homogeneity Pipetting->Mixing EdgeEffects Check for Plate Edge Effects (Evaporation) Mixing->EdgeEffects Instrument Check Instrument Performance (Reader, Incubator Temp) ReagentPrep->Instrument SOP Review SOP Adherence (Incubation Times, Temp) Instrument->SOP

Caption: Troubleshooting Assay Reproducibility.

Conclusion

Achieving reproducible inhibition kinetics for compounds like 1-(2,6-Dichlorobenzyloxy)urea is not a matter of chance, but a result of systematic and rigorous experimental design. By implementing comprehensive reagent qualification, adhering to a standardized and validated assay protocol, and benchmarking against a reference compound, researchers can generate high-quality, reliable data. This approach not only builds confidence in the specific kinetic parameters determined for a given inhibitor but also strengthens the entire drug discovery cascade, ensuring that decisions are based on a foundation of scientific truth. The principles and protocols outlined in this guide provide a clear path to achieving that standard.

References

  • GW406381, a Novel COX-2 Inhibitor, Attenuates Spontaneous Ectopic Discharge in Sural Nerves of Rats Following Chronic Constriction Injury. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. (2020, May 8). Analyst (RSC Publishing). Retrieved February 3, 2026, from [Link]

  • Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved February 3, 2026, from [Link]

  • Basics of Enzymatic Assays for HTS. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved February 3, 2026, from [Link]

  • Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. (2012, May 1). NCBI. Retrieved February 3, 2026, from [Link]

  • Kinetics and mechanism of jack bean urease inhibition by Hg2+. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • On the reproducibility of enzyme reactions and kinetic modelling. (2022, March 31). PubMed. Retrieved February 3, 2026, from [Link]

  • Factors affecting enzyme activity. (n.d.). Monash University. Retrieved February 3, 2026, from [Link]

  • On the reproducibility of enzyme reactions and kinetic modelling. (2021, October 21). arXiv. Retrieved February 3, 2026, from [Link]

  • A randomized, double-blind, placebo-controlled trial of a selective COX-2 inhibitor, GW406381, in patients with postherpetic neuralgia. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4-9. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • What enzyme sample should be used for kinetics? (2014, May 20). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Inhibition of the urea-urease reaction by the components of the zeolite imidazole frameworks-8 and the formation of. (n.d.). Usiena air. Retrieved February 3, 2026, from [Link]

  • Pharmacology - Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2018, March 12). YouTube. Retrieved February 3, 2026, from [Link]

  • What is the mechanism of Epirizole? (2024, July 17). Patsnap Synapse. Retrieved February 3, 2026, from [Link]

  • Factors That Affects Enzyme Activity. (2021, July 19). Conduct Science. Retrieved February 3, 2026, from [Link]

  • Validation and characterization of uninhibited enzyme kinetics performed in multiwell plates. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • On the reproducibility of enzyme reactions and kinetic modelling. (2021, October 15). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Top 5 Methods Devised for Enzyme Kinetics Measurement. (n.d.). Biology Discussion. Retrieved February 3, 2026, from [Link]

  • Kinetics of jack bean urease inhibition by 2,3-dichloro-1,4-naphthoquinone. Elucidation of the mechanism: redox cycling and sulfhydryl arylation. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • 19.5: Factors Affecting Enzyme Activity. (2023, August 4). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

  • Development and Validation of a Functional Antibody Assay for Evaluating Protein-Based Pneumococcal Vaccines. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Mechanism of action of anti-inflammatory drugs. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Basics of enzyme kinetics graphs. (n.d.). Khan Academy. Retrieved February 3, 2026, from [Link]

  • Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4–9. (n.d.). FKIT. Retrieved February 3, 2026, from [Link]

  • I want to validate my Enzyme activity data using bioinformatics tools. Any suggestions regarding which bioinfo tools can be used for the same? (2016, August 31). ResearchGate. Retrieved February 3, 2026, from [Link]

Sources

Comparative

Strategic Guide: Mapping Covalent Binding Sites of 1-(2,6-Dichlorobenzyloxy)urea

This guide outlines a rigorous, comparative approach to identifying the covalent binding sites of 1-(2,6-Dichlorobenzyloxy)urea , a structural analogue of N-alkoxyureas (e.g., hydroxyurea derivatives). Given the chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, comparative approach to identifying the covalent binding sites of 1-(2,6-Dichlorobenzyloxy)urea , a structural analogue of N-alkoxyureas (e.g., hydroxyurea derivatives). Given the chemical nature of this compound—possessing a potentially reactive N-alkoxy moiety and a urea core—it likely engages targets via radical mechanisms (e.g., Ribonucleotide Reductase quenching) or specific nucleophilic attack if metabolically activated.

The following protocols prioritize Mass Spectrometry (MS) and X-ray Crystallography as the primary validation tools.

Chemical Reactivity & Mechanistic Basis

Before experimental mapping, one must define the potential "warhead" mechanism to predict the mass shift (


) on the protein. 1-(2,6-Dichlorobenzyloxy)urea (MW: ~235.07 Da) presents two primary covalent modalities:
  • Radical-Mediated Adducts: Similar to hydroxyurea, the N-alkoxy group can generate radical species that quench tyrosyl radicals (common in RNR or Lipoxygenases). This often results in oxidation or complex adducts.

  • Carbamylation or Alkylation: If the urea moiety hydrolyzes or rearranges (e.g., to an isocyanate-like intermediate), it may carbamylate Lysine (

    
    -amino) or Serine/Cysteine residues.
    
    • Potential Mass Shift 1 (Carbamylation): +43.01 Da (-CONH

      
      ).
      
    • Potential Mass Shift 2 (Intact Adduct - H): +234.06 Da.

Comparative Analysis of Identification Methods

The following table compares the three industry-standard approaches for mapping this specific compound.

FeatureBottom-Up Proteomics (LC-MS/MS) Intact Protein MS (Top-Down) X-Ray Crystallography
Primary Output Exact residue location (e.g., Cys145, Tyr122).Stoichiometry & Total Mass Shift (

).
3D atomic coordinates of the bond.
Sensitivity High: Detects low-occupancy modifications.Medium: Requires high occupancy (>10-20%).Low: Requires stable, high-occupancy crystals.
Throughput High (can screen multiple conditions).High (rapid "Go/No-Go" check).Low (resource-intensive).
Suitability for this Urea Best for Mapping. Can detect labile adducts if digestion is gentle.Best for Validation. Confirms the compound binds covalently.[1]Gold Standard. Defines the bond geometry (e.g., N-O vs. C-N).
Limitations Coverage gaps; labile modifications may be lost during ionization.Cannot pinpoint the exact residue easily.Crystal packing may occlude binding sites.

Detailed Experimental Protocols

Phase 1: The "Go/No-Go" Validation (Intact MS)

Objective: Confirm covalent binding and determine the precise mass shift.

  • Incubation:

    • Prepare Protein X (5–10 µM) in non-nucleophilic buffer (e.g., HEPES pH 7.5; avoid Tris).

    • Add 1-(2,6-Dichlorobenzyloxy)urea (10–50x molar excess).

    • Incubate at 25°C and 37°C for timepoints (1h, 4h, 12h).

  • Desalting:

    • Remove excess compound using Zeba™ Spin Desalting Columns (7K MWCO) or LC diversion.

  • MS Analysis:

    • Inject on a high-resolution Q-TOF or Orbitrap (e.g., C4 column).

    • Data Analysis: Deconvolute the spectrum. Look for a mass shift of +234 Da (intact) or +43 Da (carbamyl).

    • Success Criteria: A distinct peak shift compared to the DMSO control.

Phase 2: Residue Mapping (Bottom-Up LC-MS/MS)

Objective: Identify the specific amino acid modified.

  • Alkylation & Digestion:

    • Denature: 6M Urea or 1% RapiGest (avoid boiling if the adduct is labile).

    • Reduction/Alkylation: DTT followed by Iodoacetamide (caps free cysteines).

    • Quench: Remove excess IAA to prevent over-alkylation artifacts.

    • Digestion: Add Trypsin (1:50 ratio) and incubate overnight at 37°C.

  • LC-MS/MS Acquisition:

    • Run on a C18 nano-LC coupled to an Orbitrap (HCD fragmentation).

    • Critical Step: Use "Soft" fragmentation (ETD/EThcD) if the urea adduct is labile (neutral loss is common for N-O bonds).

  • Bioinformatics (Search Parameters):

    • Software: MaxQuant, Proteome Discoverer, or Byonic.

    • Variable Modifications:

      • Oxidation (M).

      • Custom Mod 1: +234.06 Da (Formula: C8H7Cl2N2O2) on Cys, Lys, Tyr, Ser.

      • Custom Mod 2: +43.01 Da (Carbamyl) on Lys, N-term.

    • Validation: Manually inspect MS2 spectra for b/y ion series continuity around the modified residue.

Phase 3: Structural Confirmation (Crystallography)

Objective: Visualize the binding geometry.

  • Co-crystallization: Incubate protein with compound (1-2 mM) prior to setting drops.

  • Soaking: If co-cryst fails, soak apo crystals with high-concentration compound (saturated solution) for 1–24 hours.

  • Diffraction & Refinement:

    • Solve structure (Molecular Replacement).

    • Inspect difference density maps (

      
      ) at 3.0 
      
      
      
      for unexplained density near active site nucleophiles or tyrosyl centers.
    • Model the ligand (C8H8Cl2N2O2) into the density.

Visualizing the Workflow

The following diagram illustrates the decision logic for characterizing the binding site.

G Start Start: Protein + 1-(2,6-Dichlorobenzyloxy)urea Incubate Incubation (pH 7.5, 1-12h) Start->Incubate IntactMS Phase 1: Intact Protein MS Incubate->IntactMS Decision Mass Shift Observed? IntactMS->Decision Decision->Start No (Optimize Cond.) BottomUp Phase 2: Bottom-Up Proteomics (Trypsin Digest) Decision->BottomUp Yes (Proceed to Map) Search Database Search (Variable Mods: +234 Da, +43 Da) BottomUp->Search Validation Manual MS2 Inspection (Site Localization) Search->Validation Crystal Phase 3: X-Ray Crystallography (Density Map Analysis) Validation->Crystal Confirm Geometry Stop Final Model: Covalent Site ID Crystal->Stop

Caption: Workflow for identifying covalent adducts. Phase 1 confirms binding; Phase 2 maps the residue; Phase 3 defines geometry.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[2] Nature Reviews Drug Discovery, 10, 307–317. Link

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link

  • Åsten, M. W., et al. (2014). "Covalent modification of proteins by isocyanates: A mass spectrometry approach." Chemical Research in Toxicology, 27(10), 1676–1684. Link

  • Stubbe, J., & van der Donk, W. A. (1998). "Protein Radicals in Enzyme Catalysis." Chemical Reviews, 98(2), 705–762. (Relevant for N-alkoxyurea radical mechanisms). Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,6-Dichlorobenzyloxy)urea

Section 1: Hazard Assessment and Regulatory Framework Inferred Hazard Profile Due to the 2,6-dichloro substitution on the benzyl group, 1-(2,6-Dichlorobenzyloxy)urea should be handled as a substance with potential for en...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Hazard Assessment and Regulatory Framework

Inferred Hazard Profile

Due to the 2,6-dichloro substitution on the benzyl group, 1-(2,6-Dichlorobenzyloxy)urea should be handled as a substance with potential for environmental persistence and toxicity. Halogenated aromatic compounds are often toxic to aquatic life and may resist natural degradation. Thermal decomposition can release toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and carbon oxides. Therefore, all waste containing this compound must be considered hazardous.

Governing Regulations

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) . The RCRA framework establishes a "cradle-to-grave" system for managing hazardous waste. As the generator of the waste, you are legally responsible for its safe disposal. Key steps under RCRA involve waste identification, proper accumulation and storage, and disposal through a licensed Treatment, Storage, and Disposal Facility (TSDF).[2][3] State and local regulations may be more stringent than federal requirements.[4][5]

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure you are wearing the appropriate PPE to prevent exposure. The causality is clear: preventing skin contact, inhalation, and eye exposure is paramount when handling potentially toxic, powdered substances.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves, tested according to EN 374.Provides a chemical-resistant barrier to prevent dermal absorption.
Eye Protection ANSI Z87.1-compliant safety goggles with side shields or a full-face shield.Protects against splashes of solutions or airborne dust particles.
Body Protection Chemical-resistant lab coat or apron.Prevents contamination of personal clothing.
Respiratory If handling bulk powder outside a fume hood, a NIOSH-approved respirator with a particulate filter is advised.Minimizes the risk of inhaling fine dust particles, which can cause respiratory irritation.[6]

General Handling Advice: Always handle this chemical waste within a certified chemical fume hood to minimize inhalation exposure. Ensure an eyewash station and safety shower are immediately accessible. Do not eat, drink, or smoke in areas where this chemical is handled or stored.[7]

Section 3: Waste Characterization and Segregation Protocol

Proper segregation is a self-validating system; it prevents dangerous reactions and ensures waste streams are managed correctly by the disposal facility.

Step 1: Identify Waste Streams Categorize all waste related to 1-(2,6-Dichlorobenzyloxy)urea into one of the following streams:

  • Stream A: Unused or expired pure chemical.

  • Stream B: Grossly contaminated materials (e.g., spill cleanup materials, used weigh boats, contaminated silica gel).

  • Stream C: Empty containers (e.g., original product bottle).

  • Stream D: Acutely contaminated labware (e.g., glassware, stir bars).

Step 2: Segregate from Incompatible Materials Store waste containing 1-(2,6-Dichlorobenzyloxy)urea separately from other chemical waste categories.

  • DO NOT mix with strong oxidizing agents, strong acids, or strong bases.

  • CRITICAL: Keep this halogenated waste stream separate from non-halogenated organic solvent waste. This is crucial as disposal methods, particularly incineration, differ significantly and mixing can increase disposal costs and complexity.[8]

Step 3: Use Appropriate Waste Containers

  • Use only containers made of compatible materials (e.g., high-density polyethylene - HDPE) that are in good condition and have a secure, leak-proof lid.[9]

  • Affix a "Hazardous Waste" label to the container immediately. Fill out the label completely, including the full chemical name: "1-(2,6-Dichlorobenzyloxy)urea," and the approximate concentration and quantity.

WasteDisposalWorkflow cluster_streams Categorize Waste Stream start Identify Waste Containing 1-(2,6-Dichlorobenzyloxy)urea pure_chem Stream A: Unused/Expired Product start->pure_chem spill_cleanup Stream B: Grossly Contaminated (Spill pads, PPE) start->spill_cleanup empty_container Stream C: Empty Original Container start->empty_container labware Stream D: Acutely Contaminated (Glassware) start->labware dispose_bulk Dispose as Bulk Pesticide Waste via EHS pure_chem->dispose_bulk spill_cleanup->dispose_bulk triple_rinse Perform Triple Rinse Protocol empty_container->triple_rinse decontaminate Decontaminate via Solvent Rinse labware->decontaminate dispose_container Dispose of Rinsed Container as Non-Hazardous Debris* triple_rinse->dispose_container collect_rinsate Collect all Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate Rinsate decontaminate->collect_rinsate Rinsate caption *Check local regulations; some jurisdictions may still require landfilling.

Sources

Handling

Personal protective equipment for handling 1-(2,6-Dichlorobenzyloxy)urea

Executive Summary & Chemical Profile 1-(2,6-Dichlorobenzyloxy)urea is a specialized substituted N-alkoxyurea derivative.[1][2][3][4] While often used as a synthesis intermediate for benzoylurea insecticides (e.g., Lufenu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

1-(2,6-Dichlorobenzyloxy)urea is a specialized substituted N-alkoxyurea derivative.[1][2][3][4] While often used as a synthesis intermediate for benzoylurea insecticides (e.g., Lufenuron-type scaffolds) or pharmaceutical targets, its specific toxicological profile is frequently under-documented in public databases compared to the final APIs.[1][2][3]

The Safety Imperative: As a Senior Scientist, I must emphasize that the absence of a specific LD50 value does not imply safety. Structurally, this compound combines a lipophilic dichlorobenzyloxy tail (facilitating dermal absorption) with a urea moiety (potential for biological activity).[1][2][3][4]

Operational Hazard Classification (Read-Across Logic):

  • Physical State: Crystalline Solid (High potential for electrostatic dust generation).[2][3][4]

  • Primary Route of Entry: Inhalation of dust; Dermal absorption via solvent vehicles.[2][3][4]

  • Predicted Hazards: Skin/Eye Irritant (Category 2), Specific Target Organ Toxicity (Respiratory Irritation).[1][2][3][4]

  • Precautionary Principle: Treat as a Band 3 Compound (Potent/Irritant) until specific toxicology data proves otherwise.[2][3][4]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure during specific laboratory workflows. It moves beyond "standard precautions" to address the specific physicochemical properties of halogenated ureas.

Workflow StageRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
1.[1][2][3][4] Receiving & Storage Surgical Mask (Min)Nitrile (4 mil)Safety GlassesStandard Lab Coat
2.[1][2][3][4] Weighing (Solid) P100 / N95 Respirator (if outside hood)Double Nitrile (Outer: 4 mil, Inner: 2 mil)Safety Goggles (Sealed)Lab Coat + Tyvek Sleeves
3.[1][2][3][4] Solubilization (DMSO/DMF)Fume Hood MandatoryLaminate / Barrier Gloves (e.g., Silver Shield®)Safety Goggles + Face ShieldLab Coat + Chemical Apron
4.[1][2][3][4] Reaction/Heating Fume Hood Sash <18"Nitrile (High Dexterity)Safety GogglesStandard Lab Coat
5.[1][2][3][4] Waste Disposal P100 / N95 RespiratorDouble NitrileSafety GogglesLab Coat + Apron
Expert Insight on Glove Selection:
  • Why Laminate for Solubilization? This compound is likely soluble in dipolar aprotic solvents (DMSO, DMF).[2][3][4] Standard nitrile gloves are permeable to DMSO within minutes.[2][3][4] If the urea is dissolved in DMSO, the solvent acts as a "Trojan Horse," carrying the toxin through the glove and skin.[2][3][4] Use Silver Shield® or double-glove with immediate change protocols when using DMSO. [1][2][3][4]

Operational Workflow & Engineering Controls

Phase A: Static Control & Weighing

Substituted ureas are notorious for accumulating static charge, causing "fly-away" powder that contaminates balances and increases inhalation risk.[1][2][3][4]

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[2][3][4]

  • Static Mitigation: Use an ionizing anti-static gun (e.g., Zerostat) on the weighing boat and spatula before dispensing.[2][3][4]

  • Technique: Do not use a metal spatula directly if the powder is fluffy; use a PTFE-coated scoop to reduce friction charging.[2][3][4]

Phase B: Solubilization & Reaction
  • Solvent Choice: Anticipate solubility in DMSO, DMF, or warm Methanol.[2][3][4]

  • The "Red Zone": The moment the solid enters the solvent, the risk profile shifts from inhalation to rapid dermal absorption.[2][3][4]

  • Labeling: All flasks must be labeled "Halogenated Urea Intermediate – TOXIC" immediately.

Phase C: Decontamination
  • Surface Clean: Wipe balance areas with a surfactant (soap/water) followed by Isopropanol.[2][3][4] The surfactant lifts the lipophilic dust; the alcohol finishes the clean.[2][3][4]

  • Tool Clean: Rinse spatulas with acetone into a specific "Halogenated Waste" beaker inside the hood.[2][3][4]

Visualization: Safety Decision Logic

The following diagram illustrates the decision-making process for PPE based on the state of the chemical.

SafetyLogic Start Handling 1-(2,6-Dichlorobenzyloxy)urea StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (DMSO/DMF) StateCheck->Solution RiskSolid Risk: Dust Inhalation Static Dispersion Solid->RiskSolid RiskLiq Risk: Dermal Absorption (Carrier Solvent Effect) Solution->RiskLiq ActionSolid Protocol: 1. Fume Hood Required 2. Anti-Static Gun 3. P100 Backup RiskSolid->ActionSolid ActionLiq Protocol: 1. Barrier Gloves (Laminate) 2. Face Shield 3. Sash Lowered RiskLiq->ActionLiq

Figure 1: PPE and Engineering Control Decision Tree based on physical state.

Waste Disposal & Emergency Response

Disposal Protocol

This compound contains Chlorine (Halogen) and Nitrogen (Urea).[1][2][3][4] It must not be bulked with non-halogenated solvents.[2][3][4]

  • Stream Selection: Segregate into "Halogenated Organic Waste" .[2][3][4]

  • Compatibility: Do not mix with strong oxidizers (e.g., Nitric Acid), as N-alkoxyureas can potentially form unstable N-nitroso compounds or chloramines under specific oxidative stress.[1][2][3][4]

  • Container: High-density polyethylene (HDPE) carboys.

Emergency Spill Response
  • Dry Spill: Do not sweep (creates dust).[2][3][4] Cover with a damp paper towel (water/surfactant) to suppress dust, then wipe up.[2][3][4] Dispose of towels as hazardous waste.[2][3][4]

  • Solution Spill: Cover with an absorbent pad (vermiculite or polypad).[2][3][4] If dissolved in DMSO, do not touch pads with standard nitrile gloves —use tongs or heavy-duty butyl/laminate gloves.[1][2][3][4]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for substituted ureas and benzoylureas.[2][3][4] Retrieved from [Link][1][2][3][4]

  • European Chemicals Agency (ECHA). Guidance on the safe handling of halogenated organic intermediates.[2][3][4] Retrieved from [Link][1][2][3][4]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2][3][4] Retrieved from [Link]

Sources

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